Eltrombopag olamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJHIKGMVJYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496775-62-3 | |
| Record name | Eltrombopag olamine [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTROMBOPAG OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltrombopag Olamine's Mechanism of Action in Megakaryocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] Unlike endogenous thrombopoietin (TPO) and other TPO-R agonists like romiplostim, which bind to the extracellular domain of the c-Mpl receptor, eltrombopag interacts with the transmembrane domain.[2][3] This interaction initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying eltrombopag's effects on megakaryocyte differentiation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Eltrombopag's Interaction with the c-Mpl Receptor
Eltrombopag's unique mechanism of action begins with its binding to the transmembrane domain of the c-Mpl receptor, a member of the cytokine receptor superfamily expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1][6] This binding is distinct from that of endogenous TPO and romiplostim, which interact with the extracellular domain of the receptor.[3] This differential binding site allows for a non-competitive interaction with endogenous TPO, potentially leading to additive effects on megakaryopoiesis.
The binding of eltrombopag induces a conformational change in the c-Mpl receptor, leading to its dimerization and the subsequent activation of intracellular signaling cascades.[7] This activation is crucial for initiating the downstream events that drive megakaryocyte proliferation and maturation.
Downstream Signaling Pathways
Upon activation of the c-Mpl receptor by eltrombopag, a network of intracellular signaling pathways is triggered, leading to the promotion of megakaryocyte differentiation and platelet production. The key pathways involved are the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.
JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are pre-associated with the intracellular domain of the c-Mpl receptor.[7] Eltrombopag-induced receptor dimerization brings the JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation.[8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular tail of the c-Mpl receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5]
Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus.[4][5] In the nucleus, STAT dimers act as transcription factors, binding to the promoter regions of target genes involved in megakaryocyte proliferation, differentiation, and survival.[5]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade activated by eltrombopag.[4][5] This pathway is typically associated with cell proliferation and differentiation. The activation of the MAPK/ERK pathway by eltrombopag contributes to the expansion of the megakaryocyte progenitor pool.
PI3K/AKT Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is also engaged following eltrombopag binding to the c-Mpl receptor.[4][5] This pathway is primarily involved in cell survival and inhibition of apoptosis, ensuring the viability of differentiating megakaryocytes.
The balanced activation of the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways by eltrombopag is thought to be crucial for its ability to promote the full maturation of megakaryocytes and subsequent platelet production, in contrast to other thrombopoietic agents that may show a bias towards proliferation of immature megakaryocytes.[4][5]
Data Presentation
The following tables summarize the quantitative data from in vitro and ex vivo studies investigating the effects of eltrombopag on megakaryocyte differentiation and platelet production.
Table 1: In Vitro Dose-Response of Eltrombopag on Megakaryocyte Differentiation
| Eltrombopag Concentration (ng/mL) | Megakaryocyte Output (Fold Increase vs. Control) | Percentage of CD61+/CD42b+ Megakaryocytes | Proplatelet-Forming Megakaryocytes (Fold Increase vs. Control) | Reference |
| 50 | No significant effect | - | - | [9] |
| 100 | No significant effect | - | - | [9] |
| 200 | Significant increase | High | - | [9] |
| 500 | 2-fold increase (vs. 200 ng/mL) | High | 4-fold increase | [7][9] |
| 2000 | 3-fold increase (vs. 200 ng/mL) | High | - | [9] |
Table 2: Comparison of Eltrombopag and Romiplostim on Megakaryopoiesis
| Feature | Eltrombopag | Romiplostim | Reference |
| Binding Site on c-Mpl | Transmembrane Domain | Extracellular Domain | [3] |
| Effect on Megakaryocytes | Promotes maturation and proplatelet formation | Primarily increases proliferation of immature megakaryocytes | [4][5] |
| AKT/ERK Activation | Balanced activation | Unbalanced activation (stronger AKT, milder ERK) | [4][5] |
Table 3: Clinical Trial Data for Eltrombopag in Immune Thrombocytopenia (ITP)
| Study | Patient Population | Eltrombopag Dose | Primary Endpoint | Result | Reference |
| Phase III Trial | Adults with chronic ITP | 50 mg/day | Platelet count ≥50,000/µL at day 43 | 59% of patients on eltrombopag vs. 16% on placebo achieved the endpoint | [2] |
| EXTEND Study | Adults with chronic ITP | Median 50 mg/day | Sustained platelet count ≥50 x 10⁹/L | 85.8% of patients achieved a platelet count ≥50 x 10⁹/L at least once | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of eltrombopag on megakaryocyte differentiation.
In Vitro Differentiation of Megakaryocytes from Human CD34+ Cells
This protocol describes the culture of human CD34+ hematopoietic stem and progenitor cells to generate mature megakaryocytes.
Materials:
-
Human CD34+ cells (from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF) - optional for initial expansion
-
This compound
-
Cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved human CD34+ cells according to the supplier's instructions.
-
Culture the CD34+ cells in serum-free expansion medium supplemented with TPO (e.g., 50 ng/mL) and optionally SCF (e.g., 25 ng/mL) for the initial 3-4 days to expand the progenitor population.
-
On day 4, wash the cells and resuspend them in fresh serum-free medium containing TPO (e.g., 50 ng/mL).
-
Aliquot the cell suspension into different wells of a culture plate.
-
Add eltrombopag at various concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with TPO alone.
-
Culture the cells for an additional 7-10 days, with media changes every 3-4 days.
-
At the end of the culture period (typically day 11-14), harvest the cells for downstream analysis.
Flow Cytometry Analysis of Megakaryocyte Ploidy and Surface Markers
This protocol allows for the quantification of megakaryocyte maturation and ploidy.
Materials:
-
Cultured megakaryocytes
-
Phosphate-buffered saline (PBS)
-
Fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against megakaryocyte surface markers (e.g., anti-CD41-FITC, anti-CD61-PE, anti-CD42b-APC)
-
DNA staining solution (e.g., Propidium Iodide or DAPI)
-
RNase A
-
Flow cytometer
Procedure:
-
Harvest the cultured megakaryocytes and wash them with PBS.
-
For surface marker staining, resuspend the cells in PBS containing the fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS to remove unbound antibodies.
-
For ploidy analysis, fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at 4°C.
-
Wash the cells with a permeabilization wash buffer.
-
Resuspend the cells in a DNA staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the CD41/CD61 positive population to analyze the expression of the mature megakaryocyte marker CD42b and to determine the DNA content (ploidy) based on the intensity of the DNA stain.
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol is used to detect the activation of key signaling proteins in response to eltrombopag.
Materials:
-
Cultured megakaryocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phosphorylated and total forms of STAT3, STAT5, AKT, and ERK1/2
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Starve the cultured megakaryocytes in a cytokine-free medium for 4-6 hours.
-
Stimulate the cells with eltrombopag at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total form of the protein.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Eltrombopag signaling pathways in megakaryocyte differentiation.
Caption: Experimental workflow for studying eltrombopag's effects.
Caption: Logical flow of eltrombopag's mechanism of action.
Conclusion
This compound represents a significant therapeutic advance for the treatment of thrombocytopenia. Its unique mechanism of action, centered on the activation of the c-Mpl receptor via its transmembrane domain, triggers a balanced signaling cascade that effectively promotes the entire spectrum of megakaryopoiesis, from progenitor cell proliferation to the formation of mature, platelet-releasing megakaryocytes. The in-depth understanding of these molecular pathways, supported by robust experimental data, is crucial for the continued development and optimization of thrombopoietic therapies. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their efforts to further unravel the complexities of megakaryocyte differentiation and to develop novel treatments for platelet disorders.
References
- 1. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bidirectional inefficacy or intolerability of thrombopoietin receptor agonists: new data and a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of Eltrombopag in immune thrombocytopenia and acquired idiopathic aplastic anemia: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eltrombopag Olamine Signaling in Hematopoietic Stem Cells: A Dual-Mechanism Activation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms through which Eltrombopag olamine activates signaling pathways in hematopoietic stem cells (HSCs). Eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, has demonstrated significant efficacy in treating bone marrow failure syndromes like aplastic anemia, extending beyond its initial indication for thrombocytopenia.[1][2] Its clinical success in promoting multilineage hematopoiesis suggests a profound effect on the earliest stages of blood cell production, at the level of the hematopoietic stem cell.[1][3]
Emerging research reveals a fascinating dual mechanism of action. Eltrombopag not only stimulates the canonical TPO-R signaling cascade but also acts independently of this receptor through intracellular iron chelation, inducing a distinct metabolic reprogramming that enhances HSC function.[3][4] This guide will dissect these pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the complex signaling networks.
Thrombopoietin Receptor (TPO-R)-Dependent Signaling Pathway
Eltrombopag acts as a TPO-R agonist, but its interaction with the receptor, also known as c-Mpl, is distinct from that of endogenous thrombopoietin (TPO). While TPO binds to the extracellular domain, Eltrombopag interacts with the transmembrane domain of the c-Mpl receptor.[5][6][7] This binding initiates a conformational change that activates the receptor and triggers downstream signaling cascades critical for HSC survival, proliferation, and differentiation.[7][8] The primary pathways activated are JAK-STAT, PI3K/AKT, and MAPK/ERK.[2][7][9]
1.1. The JAK-STAT Pathway
Upon Eltrombopag binding to c-Mpl, the associated Janus kinase 2 (JAK2) molecules are brought into proximity, leading to their autophosphorylation and activation.[8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of c-Mpl, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8][10][11] Once recruited, STATs are phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[11]
Studies in human CD34+ cells show that Eltrombopag induces a slower, but more sustained, phosphorylation of STAT5 compared to the rapid and transient signal induced by TPO.[12][13] This difference in kinetics may contribute to its distinct biological effects.
1.2. The PI3K/AKT and MAPK/ERK Pathways
Activation of the c-Mpl receptor by Eltrombopag also leads to the stimulation of the PI3K/AKT and Ras/MAPK/ERK pathways.[9][10][14] These pathways are crucial for promoting cell survival, proliferation, and differentiation. Research indicates that Eltrombopag promotes a balanced and dose-dependent phosphorylation of both AKT and ERK1/2, which is essential for proper megakaryocyte differentiation and proplatelet formation.[10][14] In contrast to TPO, Eltrombopag has been shown to induce higher levels of phosphorylation of both AKT and ERK.[10][14] However, some studies in specific cell populations have noted that Eltrombopag may not stimulate the AKT pathway as robustly as TPO.[12][15]
TPO-R-Independent Signaling: Iron Chelation
A groundbreaking discovery revealed that Eltrombopag stimulates HSCs through a mechanism entirely independent of the TPO receptor: intracellular iron chelation.[3][4] Eltrombopag is a potent iron chelator that reduces the intracellular labile iron pool, which is essential for stem cell maintenance.[3][16] This action triggers a distinct molecular and metabolic reprogramming in HSCs.
This TPO-R-independent effect was demonstrated in studies using mouse models where Eltrombopag does not activate the murine TPO-R, yet still stimulated HSC self-renewal.[3][4] Furthermore, pre-loading cells with iron completely prevented the stem-cell-stimulatory effects of Eltrombopag.[3][16] This mechanism is particularly relevant in iron-overload conditions and may explain Eltrombopag's efficacy in bone marrow failure states beyond simple TPO-R agonism.
The reduction in intracellular iron leads to:
-
Metabolic Reprogramming: A shift away from glycolysis and towards increased lipid and protein catabolism.[4][16]
-
Enhanced Stem Cell Function: Increased self-renewal of HSCs and preservation of their function under cellular stress, such as during transplantation or cytotoxic treatment.[4]
-
Reduced Reactive Oxygen Species (ROS): By chelating iron, Eltrombopag can decrease iron-induced reactive oxygen species, protecting cells from oxidative damage.[12]
Data Presentation: Quantitative Analysis of Signaling Activation
The following tables summarize quantitative data on the effects of Eltrombopag on HSC signaling and proliferation from various studies.
Table 1: Phosphorylation of Key Signaling Proteins in Megakaryocytes Data adapted from studies on in vitro differentiated megakaryocytes.
| Signaling Protein | Treatment (Day 13) | Fold Increase vs. Control (rHuTPO 10 ng/ml) | Reference |
| p-AKT | Eltrombopag (500 ng/ml) | Significantly Increased | [10] |
| Eltrombopag (2000 ng/ml) | Significantly Increased | [10] | |
| p-ERK1/2 | Eltrombopag (500 ng/ml) | Significantly Increased | [10] |
| Eltrombopag (2000 ng/ml) | Significantly Increased | [10] | |
| p-STAT3 | Eltrombopag (200-2000 ng/ml) | Dose-dependent Increase | [10] |
| p-STAT5 | Eltrombopag (200-2000 ng/ml) | Dose-dependent Increase | [10] |
Table 2: Hematologic Response in Refractory Aplastic Anemia Patients Data from a Phase 2 clinical trial (n=25 patients) after 12 weeks of Eltrombopag treatment.[1]
| Lineage | Response Criteria | Number of Responders | Median Increase |
| Platelets | Transfusion independence | 9 of 25 (36%) | 44,000 /mm³ |
| Erythroid | Hemoglobin increase >1.5 g/dL | 6 of 25 (24%) | 4.4 g/dL |
| Neutrophils | Absolute count increase >500/mm³ | 9 of 25 (36%) | 1,350 /mm³ |
| Any Lineage | Hematologic Response | 11 of 25 (44%) | N/A |
Table 3: Effect of Eltrombopag on Hematopoietic Progenitor Cell Populations Data from a study comparing patients treated with Eltrombopag + Cyclosporine vs. IST alone.[17]
| Cell Population | Treatment Group | Finding | p-value |
| Multipotent Progenitors (MPP) | Eltrombopag + IST | Significantly more MPP cells | 0.026 |
| IST alone | Baseline | ||
| CD34+ cells | Eltrombopag + IST | Similar number | Not significant |
| IST alone | Baseline |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of Eltrombopag.
4.1. Protocol: Western Blotting for Phosphorylated Signaling Proteins
Objective: To determine the activation status of JAK-STAT, AKT, and ERK pathways by measuring the levels of their phosphorylated forms in HSCs following Eltrombopag treatment.
Methodology:
-
Cell Culture and Starvation: Culture human CD34+ hematopoietic progenitor cells. Prior to stimulation, cytokine-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.[18]
-
Stimulation: Stimulate the starved cells with Eltrombopag (e.g., 2000 ng/mL) or recombinant human TPO (rHuTPO, e.g., 10 ng/mL) as a positive control for various time points (e.g., 5, 20, 60 minutes) at 37°C.[18]
-
Cell Lysis: Immediately terminate the stimulation by placing the cells on ice and lysing them with a radioimmunoprecipitation assay (RIPA) buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4, leupeptin).[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10-12% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[18][19]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-STAT5, anti-p-AKT, anti-p-ERK1/2) and antibodies for the total forms of these proteins as loading controls.[18][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[20] Quantify band intensity using densitometry software.
4.2. Protocol: Flow Cytometry for HSC Population Analysis
Objective: To identify and quantify hematopoietic stem and progenitor cell subpopulations in bone marrow or cord blood after treatment with Eltrombopag.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from human bone marrow aspirates or cord blood using density gradient centrifugation (e.g., Ficoll-Paque).[17]
-
CD34+ Enrichment (Optional but Recommended): Purify CD34+ cells using magnetic-activated cell sorting (MACS) beads to enrich for the stem and progenitor cell population.[17]
-
Antibody Staining: Resuspend a known number of cells (e.g., 1x10^6) in a staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-conjugated monoclonal antibodies to identify specific HSC subpopulations. A typical panel might include: CD34, CD38, CD45RA, CD90, and CD49f.[17]
-
Incubation: Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Acquire the stained cells on a multi-color flow cytometer. Collect a sufficient number of events (e.g., at least 100,000) for accurate analysis of rare populations.
-
Data Analysis: Use flow cytometry analysis software to gate on the populations of interest. For example:
-
Quantification: Express the results as a percentage of the parent population or as an absolute cell count.
4.3. Protocol: Colony-Forming Unit (CFU) Assay
Objective: To assess the functional capacity of HSCs to proliferate and differentiate into various hematopoietic lineages after Eltrombopag treatment.
Methodology:
-
Cell Preparation: Obtain a single-cell suspension of mononuclear cells or purified CD34+ cells as described above.
-
Plating: Plate a specific number of cells (e.g., 1,000-5,000 CD34+ cells) in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different colony types. The medium can be supplemented with or without Eltrombopag.[17][21]
-
Incubation: Culture the plates in a humidified incubator at 37°C with 5% CO2 for 14 days.[17]
-
Colony Identification and Counting: After the incubation period, identify and count the different types of colonies under an inverted microscope based on their morphology. Common colony types include:
-
CFU-GM: Granulocyte, macrophage colonies
-
BFU-E: Burst-forming unit-erythroid
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies
-
-
Data Analysis: Express the results as the number of colonies per number of cells plated. Compare the colony-forming potential of cells treated with Eltrombopag to untreated controls.
This guide synthesizes current knowledge on the dual signaling mechanisms of Eltrombopag in hematopoietic stem cells. The combined actions of TPO-R agonism and iron chelation provide a powerful stimulus for hematopoiesis, offering a compelling explanation for its broad clinical efficacy. The provided protocols offer a framework for further investigation into this multifaceted drug, aiding in the ongoing development of therapies for bone marrow failure syndromes.
References
- 1. Eltrombopag and improved hematopoiesis in refractory aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 7. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 15. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IN VIVO EFFECTS OF ELTROMBOPAG ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 18. haematologica.org [haematologica.org]
- 19. frontiersin.org [frontiersin.org]
- 20. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eltrombopag Preserves the Clonogenic Potential of Hematopoietic Stem Cells During Treatment With Antithymocyte Globulin in Patients With Aplastic Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Eltrombopag Olamine: A Technical Guide for Researchers
An In-depth Exploration of the Synthetic Pathways and Mechanism of Action of a Key Thrombopoietin Receptor Agonist
Abstract
Eltrombopag olamine, a small-molecule thrombopoietin (TPO) receptor agonist, represents a significant advancement in the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound for research purposes. It details the key chemical transformations and experimental protocols necessary for its laboratory-scale synthesis, supported by quantitative data and analytical characterization. Furthermore, this document elucidates the mechanism of action of Eltrombopag, detailing its interaction with the c-Mpl receptor and the subsequent activation of intracellular signaling cascades that stimulate platelet production. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
Eltrombopag was discovered through a collaborative research effort between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals. The development of an orally bioavailable, small-molecule TPO receptor agonist was a key objective to provide a more convenient treatment option for patients with chronic immune thrombocytopenia (ITP) and other conditions characterized by low platelet counts. The discovery process involved high-throughput screening of extensive compound libraries to identify non-peptide molecules that could mimic the action of endogenous thrombopoietin. Eltrombopag emerged as a lead candidate due to its potent and selective agonist activity at the human TPO receptor (c-Mpl). Subsequent preclinical and clinical development was undertaken by GSK, leading to its eventual approval by regulatory agencies for various indications.
Mechanism of Action
Eltrombopag exerts its therapeutic effect by acting as a thrombopoietin receptor agonist. Unlike endogenous TPO, which binds to the extracellular domain of the c-Mpl receptor, Eltrombopag is a non-peptide small molecule that interacts with the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor, initiating a downstream signaling cascade.
The primary signaling pathway activated by Eltrombopag is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, receptor activation leads to the phosphorylation and activation of JAK2 and TYK2, which in turn phosphorylate STAT proteins, primarily STAT3 and STAT5. These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This ultimately results in an increased production and release of platelets into the circulation.
Figure 1: Eltrombopag Signaling Pathway.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and final salt formation. The overall synthetic workflow is depicted below.
Figure 2: Synthetic Workflow for this compound.
Experimental Protocols
3.1.1. Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid
This key intermediate is synthesized via a Suzuki-Miyaura coupling followed by reduction.
-
Step 1: Suzuki-Miyaura Coupling to form 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid
-
To a solution of 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until completion, as monitored by TLC or HPLC.
-
After cooling, acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
-
Step 2: Reduction to 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid
-
Dissolve the 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, palladium on carbon (Pd/C) and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Alternatively, chemical reduction can be performed using reagents like hydrazine hydrate with a catalyst such as ferric hydroxide.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the catalyst and concentrate the solvent. The product can be precipitated by adjusting the pH and collected by filtration.
-
3.1.2. Synthesis of 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
-
A mixture of 3,4-dimethylphenylhydrazine hydrochloride, ethyl acetoacetate, and sodium acetate in glacial acetic acid is heated to reflux for an extended period (e.g., 24 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
The organic layer is then dried and concentrated to yield the pyrazolone product.
3.1.3. Diazotization and Coupling to form Eltrombopag (Free Acid)
-
Cool a suspension of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid in an acidic aqueous medium (e.g., HCl in methanol/water) to 0-5 °C.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, dissolve 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the pyrazolone solution. The pH is typically adjusted with a base to facilitate the coupling reaction.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
The precipitated Eltrombopag free acid is collected by filtration, washed with water, and dried.
3.1.4. Formation and Purification of this compound
-
Suspend the crude Eltrombopag free acid in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and ethanol.
-
Add ethanolamine to the suspension and stir the mixture. The reaction can be heated to facilitate the salt formation.
-
The this compound salt typically precipitates upon cooling or addition of an anti-solvent.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to obtain the final product.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as DMSO/ethanol.
Quantitative Data
| Step | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity (HPLC) |
| Synthesis of Intermediate 1 | 2-Bromo-6-nitrophenol, 3-Carboxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 70-85% | >98% |
| Synthesis of Intermediate 2 | 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid | Pd/C, H₂ or Hydrazine hydrate/Fe(OH)₃ | 85-95% | >99% |
| Synthesis of Intermediate 3 | 3,4-Dimethylphenylhydrazine HCl, Ethyl acetoacetate | Sodium acetate, Acetic acid | 75-85% | >98% |
| Synthesis of Eltrombopag (Free Acid) | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | NaNO₂, HCl | 80-90% | >97% (crude) |
| Formation of this compound | Eltrombopag (Free Acid), Ethanolamine | - | >95% | >99.5% |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods employed.
Analytical Characterization
The identity and purity of synthesized this compound and its intermediates should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is crucial for determining the purity of the final product and for monitoring the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compounds and to aid in their structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline form of this compound.
Conclusion
This technical guide provides a detailed overview of the discovery, mechanism of action, and synthesis of this compound for research applications. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale preparation of this important therapeutic agent. A thorough understanding of its synthesis and biological activity is essential for further research and development in the field of hematology and drug discovery. Researchers are encouraged to consult the cited literature for more in-depth information and to adapt the described procedures as necessary for their specific research needs, while adhering to all appropriate laboratory safety protocols.
Eltrombopag Olamine and the Thrombopoietin Receptor: A Technical Guide to Binding Affinity, Kinetics, and Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor.[1][2] This unique binding mechanism initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, culminating in increased platelet production.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of eltrombopag with the TPO-R, details the experimental protocols used to elucidate these interactions, and visualizes the key signaling pathways involved.
Eltrombopag-TPO-R Binding Affinity and Kinetics
The direct measurement of the binding affinity and kinetics of small molecules to the transmembrane domain of receptors presents significant technical challenges.[4][5] Conventional methods like Surface Plasmon Resonance (SPR) are often difficult to apply in this context.[4][5] Consequently, precise quantitative data for the eltrombopag-TPO-R interaction is not extensively reported in publicly available literature. However, based on the functional activity and the binding affinities of other small molecules to transmembrane domains, the binding affinity (Kd) of eltrombopag for the TPO-R is estimated to be in the low micromolar to high nanomolar range.
Table 1: Estimated Binding Affinity and Kinetics of this compound with Thrombopoietin Receptor
| Parameter | Symbol | Estimated Value | Unit |
| Association Rate Constant | k_on | 10^4^ - 10^5^ | M^-1^s^-1^ |
| Dissociation Rate Constant | k_off | 10^-2^ - 10^-3^ | s^-1^ |
| Equilibrium Dissociation Constant | K_d | 0.1 - 10 | µM |
Note: The values presented in this table are estimations based on the typical range for small molecule-transmembrane protein interactions and the potent biological activity of eltrombopag. Further dedicated biophysical studies are required for precise determination.
Experimental Protocols
Determination of Binding Affinity and Kinetics (Theoretical Framework)
While specific protocols for eltrombopag-TPO-R binding are scarce, the following methodologies represent the standard approaches for characterizing such interactions.
2.1.1. Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between a ligand (eltrombopag) and an analyte (TPO-R) immobilized on a sensor chip. Due to the challenges of purifying and immobilizing a transmembrane receptor in its native conformation, a common strategy involves using cell membrane preparations or nanodiscs containing the receptor.[5]
-
Immobilization:
-
Isolate cell membranes from a cell line overexpressing the human TPO-receptor.
-
Alternatively, reconstitute purified full-length TPO-receptor into lipid nanodiscs.
-
Immobilize the membrane preparations or nanodiscs onto a sensor chip (e.g., CM5 chip) via amine coupling or capture-based methods.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the eltrombopag solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the binding of eltrombopag to the TPO-R.
-
After association, flow running buffer over the chip to measure the dissociation phase.
-
Regenerate the sensor surface with a low pH buffer or a specific regeneration solution.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (k_on), off-rate (k_off), and equilibrium dissociation constant (K_d).
-
2.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution.
-
Sample Preparation:
-
Prepare a solution of purified TPO-R (potentially a soluble transmembrane domain construct) in a dialysis buffer.
-
Prepare a solution of this compound in the same buffer.
-
-
Titration:
-
Load the TPO-R solution into the sample cell of the calorimeter.
-
Load the eltrombopag solution into the injection syringe.
-
Perform a series of small injections of eltrombopag into the TPO-R solution.
-
-
Data Analysis:
-
Measure the heat released or absorbed after each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Functional Assays to Determine Downstream Signaling
2.2.1. Western Blot for Phosphorylation of STAT5 and ERK1/2
This assay quantifies the activation of key downstream signaling molecules following TPO-R stimulation by eltrombopag.[6][7]
-
Cell Culture and Treatment:
-
Culture a TPO-dependent cell line (e.g., Ba/F3-hTPO-R) or primary CD34+ hematopoietic stem and progenitor cells.[8][9]
-
Starve the cells of cytokines for 4-6 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and total ERK1/2 as loading controls.
-
2.2.2. In Vitro Megakaryocyte Differentiation Assay
This assay assesses the ability of eltrombopag to induce the differentiation of progenitor cells into mature megakaryocytes.[8][9]
-
Cell Culture:
-
Isolate CD34+ cells from human cord blood or bone marrow.[8]
-
Culture the CD34+ cells in a serum-free medium supplemented with cytokines (e.g., SCF, TPO) to promote megakaryocytic differentiation.
-
-
Eltrombopag Treatment:
-
Add different concentrations of this compound to the culture medium at the initiation of the culture or at a specific time point.
-
-
Analysis of Differentiation:
-
After 10-14 days of culture, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
-
Analyze the percentage of CD41a+/CD42b+ cells by flow cytometry to quantify the extent of megakaryocyte differentiation.
-
Signaling Pathways
Upon binding to the transmembrane domain of the TPO-R, eltrombopag induces a conformational change in the receptor, leading to the activation of associated Janus kinases (JAKs), primarily JAK2 and TYK2. This initiates two major downstream signaling cascades: the JAK-STAT pathway and the MAPK/ERK pathway.[3][10][11][12]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a direct route for signal transduction from the cell surface to the nucleus.
Caption: Eltrombopag-induced JAK-STAT signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade activated by eltrombopag that contributes to cell proliferation and survival.
Caption: Eltrombopag-induced MAPK/ERK signaling pathway.
Conclusion
This compound represents a significant advancement in the treatment of thrombocytopenia through its unique interaction with the transmembrane domain of the thrombopoietin receptor. While direct quantitative measurements of its binding affinity and kinetics are challenging, functional assays clearly demonstrate its potent agonistic activity. The activation of the JAK-STAT and MAPK signaling pathways by eltrombopag leads to the stimulation of megakaryopoiesis and an increase in platelet counts. Further research employing advanced biophysical techniques will be invaluable in precisely defining the binding characteristics of eltrombopag and other small-molecule agonists that target transmembrane domains, paving the way for the development of next-generation therapeutics.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Label-Free Quantification of Small Molecule Binding to Membrane Proteins on Single Cells by Tracking Nanometer-Scale Cellular Membrane Deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New immobilization strategy enables reliable surface plasmon resonance analysis of membrane proteins | EurekAlert! [eurekalert.org]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 8. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Switching thrombopoietin receptor agonist treatments in patients with primary immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
Eltrombopag Olamine's In Vitro Pharmacodynamics: A Deep Dive into Human Cell Line Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of eltrombopag olamine, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as an in-depth resource for understanding the cellular mechanisms of this therapeutic agent.
Core Mechanism of Action: TPO-R Agonism and Downstream Signaling
Eltrombopag interacts with the transmembrane domain of the human thrombopoietin receptor (c-Mpl), initiating a signaling cascade that mimics the effects of endogenous thrombopoietin (TPO).[1][2][3][4] This interaction triggers the proliferation and differentiation of megakaryocytes from hematopoietic progenitor cells, ultimately leading to increased platelet production.[1][4][5] In vitro studies have been crucial in elucidating the specific molecular pathways involved in this process.
Upon binding to c-Mpl, eltrombopag induces the activation of several key intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][6][7]
Signaling Pathway Activation
The activation of these pathways is a critical step in mediating the effects of eltrombopag. The following diagram illustrates the primary signaling cascades initiated by eltrombopag binding to the TPO receptor.
Quantitative Effects on Megakaryopoiesis and Cell Proliferation
The in vitro effects of eltrombopag have been quantified in various human cell lines, demonstrating its potency in stimulating megakaryopoiesis and, in some contexts, inhibiting the proliferation of certain cancer cell lines.
| Cell Line/System | Eltrombopag Concentration | Observed Effect | Reference |
| Human Cord Blood-Derived HSCs | 50 - 2000 ng/mL | Dose-dependent increase in megakaryocyte differentiation and proplatelet formation. | [6] |
| Human Cord Blood-Derived HSCs | 200, 500, 2000 ng/mL | Increased phosphorylation of AKT and ERK1/2. | [6] |
| Human Cord Blood-Derived HSCs | 500 - 2000 ng/mL | 4-fold increase in proplatelet formation compared to 10 ng/mL TPO. | [7] |
| CD34+ cells from MDS patients | 0.1 µg/mL | Significant increase in the number of megakaryocytic colonies. | [8] |
| CD34+ cells from healthy donors | 0.1 µg/mL | Significant increase in the number of megakaryocytic colonies. | [8] |
| CD34+ cells from MDS patients and healthy controls | Not specified | Increased number of CFU-Mk. | [9] |
| TPO-dependent cell lines (N2C-Tpo) | 30 µM | Activation of STAT5. | [1] |
| TPO-dependent cell lines (N2C-Tpo) | 10 µM | Activation of p42/44 MAPK. | [1] |
| Solid tumor cell lines (e.g., NSCLC, hepatocellular carcinoma) | IC50 = 5.7 to 14 µg/mL | Decreased proliferation. | [10] |
| Hematologic tumor cell lines (11 of 13 lines) | IC50 = 5.6 to 15.4 µg/mL | Decreased proliferation. | [10] |
| Ewing sarcoma cell lines | IC50 = 2.7 to 10.6 µM | Inhibition of cell growth. | [11] |
| Pancreatic cancer cells (PANC1, AsPC1, CFPAC1) | Not specified | Enhanced SDC4-associated MAPK signaling and macropinocytosis. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of eltrombopag.
In Vitro Megakaryocyte Differentiation Assay
This assay is fundamental to evaluating the primary therapeutic effect of eltrombopag.
Detailed Steps:
-
Cell Isolation: Hematopoietic stem cells (HSCs) are isolated from human umbilical cord blood or bone marrow using CD34+ magnetic beads.[6][9]
-
Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with a cocktail of cytokines to support initial proliferation and differentiation.
-
Eltrombopag Treatment: Eltrombopag is added to the culture medium at various concentrations, typically ranging from 50 ng/mL to 2000 ng/mL.[6] A positive control with recombinant human TPO (rHuTPO) is often included.[6]
-
Incubation: The cells are cultured for an extended period, generally 13 to 14 days, to allow for megakaryocyte maturation.[6][7]
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers such as CD41, CD42b, and CD61 to quantify the percentage of mature megakaryocytes.[6] DNA content is also analyzed to assess ploidy.[6]
-
Microscopy: Morphological assessment and quantification of proplatelet-forming megakaryocytes are performed.[6]
-
Western Blotting: To investigate signaling pathway activation, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of STAT3, STAT5, AKT, and ERK1/2.[6][7]
-
Cell Proliferation and Viability Assays
To assess the impact of eltrombopag on cancer cell lines, standard proliferation and viability assays are employed.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., solid tumor or hematologic malignancy lines) are seeded in 96-well plates at a predetermined density.[10]
-
Treatment: Cells are treated with a range of eltrombopag concentrations for a specified duration, typically 72 hours.[10]
-
Proliferation/Viability Measurement:
-
³H-Thymidine Incorporation: For hematologic cell lines, proliferation is often measured by the incorporation of radioactive thymidine into newly synthesized DNA.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: For solid tumor cell lines, this assay measures ATP levels as an indicator of metabolically active cells.[10]
-
MTT or XTT Assays: These colorimetric assays measure mitochondrial reductase activity to determine cell viability.
-
Non-Canonical Mechanisms of Action
Recent research has uncovered additional, TPO-R-independent mechanisms of action for eltrombopag, particularly in the context of cancer cell lines.
Iron Chelation
In several types of cancer cells, including Ewing sarcoma and leukemia, eltrombopag has been shown to exert anti-proliferative effects through the chelation of intracellular iron.[11][13] This depletion of iron can impair DNA replication and induce cell cycle arrest and apoptosis.[11] This effect is independent of TPO-R expression.[11]
Modulation of Immune Responses
In vitro studies have also suggested that eltrombopag can modulate immune cell function. For instance, it has been shown to promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in the context of immune thrombocytopenia (ITP).[14][15] This immunomodulatory effect may contribute to its therapeutic efficacy in autoimmune disorders.
Conclusion
The in vitro pharmacodynamics of this compound are multifaceted, extending beyond its primary role as a TPO-R agonist. While its potent stimulation of megakaryopoiesis via the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways is well-established, its TPO-R-independent effects, such as iron chelation and immunomodulation, are emerging as important areas of research. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further investigation into the diverse cellular activities of this significant therapeutic agent.
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [benchchem.com]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effect of eltrombopag alone and in combination with azacitidine on megakaryopoiesis in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Eltrombopag on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltrombopag Olamine's Impact on Megakaryocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular effects of eltrombopag olamine on gene expression in megakaryocytes. Eltrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, is a crucial therapeutic agent for treating thrombocytopenia. Understanding its influence on the transcriptome of megakaryocytes is paramount for optimizing its clinical application and developing next-generation thrombopoietic agents. This document provides a comprehensive overview of the signaling pathways activated by eltrombopag, detailed experimental methodologies for studying its effects, and a quantitative summary of its impact on gene expression.
Introduction
This compound stimulates megakaryopoiesis and subsequent platelet production by binding to the transmembrane domain of the c-Mpl receptor (thrombopoietin receptor), initiating a cascade of intracellular signaling.[1][2] This interaction mimics the effects of endogenous thrombopoietin (TPO), leading to the proliferation and differentiation of megakaryocyte progenitor cells.[1][2] This guide delves into the specific transcriptomic changes induced by eltrombopag, providing a molecular blueprint of its mechanism of action.
Signaling Pathways Activated by Eltrombopag
Eltrombopag binding to the c-Mpl receptor triggers three primary signaling pathways that converge on the nucleus to modulate gene expression essential for megakaryocyte development and platelet formation.[3][4]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is a critical signaling cascade in hematopoiesis. Upon eltrombopag binding, JAK2 is activated, leading to the phosphorylation and activation of STAT3 and STAT5.[3][4] These activated STAT proteins translocate to the nucleus and act as transcription factors, upregulating genes involved in megakaryocyte differentiation and survival.[3]
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is crucial for cell survival, proliferation, and growth. Eltrombopag stimulates this pathway, leading to the activation of AKT, which in turn regulates various downstream targets to promote megakaryocyte maturation and inhibit apoptosis.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway plays a significant role in cell differentiation and proliferation. Eltrombopag-induced activation of the ERK1/2 signaling molecules is essential for proper proplatelet formation.[3][4]
Experimental Protocols
The following sections outline the methodologies employed in key studies investigating the effects of eltrombopag on megakaryocyte gene expression.
In Vitro Megakaryocyte Differentiation
A common method for generating megakaryocytes for in vitro studies involves the differentiation of CD34+ hematopoietic stem cells.[3][5][6]
Protocol:
-
Isolation of CD34+ Cells: CD34+ hematopoietic stem cells are isolated from human umbilical cord blood using magnetic cell sorting technology.[5]
-
Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with cytokines to promote differentiation towards the megakaryocytic lineage. A typical culture duration is 13 days.[3][6]
-
Eltrombopag Treatment: Differentiated megakaryocytes are treated with various concentrations of eltrombopag (e.g., 200, 500, 2000 ng/mL). Recombinant human TPO (rHuTPO) is often used as a positive control.[3]
-
Analysis: Following treatment, cells are harvested for downstream analysis, including RNA extraction for gene expression profiling.
Gene Expression Analysis
Transcriptomic analysis of eltrombopag-treated megakaryocytes has been performed using both RNA sequencing and microarray technologies.
3.2.1. RNA Sequencing (3'-end Sequencing for Expression Quantification - 3SEQ)
Protocol:
-
Sample Collection and RNA Extraction: Whole blood samples are collected from patients before and during eltrombopag treatment. Total RNA is then extracted.[4]
-
Globin mRNA Depletion: To enrich for mRNA from other cell types, globin mRNA, which is highly abundant in whole blood, is depleted.[4]
-
Library Preparation and Sequencing: 3SEQ libraries are prepared, which focus on sequencing the 3'-end of transcripts for accurate quantification. High-throughput sequencing is then performed.[4]
-
Data Analysis: Sequencing reads are mapped to a reference genome (e.g., hg19). Gene expression levels are quantified, and differential expression analysis is performed using algorithms like SAMseq to identify genes significantly affected by eltrombopag treatment.[4]
3.2.2. Microarray Analysis
Protocol:
-
RNA Isolation and Labeling: Total RNA is isolated from patient samples and labeled with fluorescent dyes.
-
Hybridization: The labeled RNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between pre-treatment and on-treatment samples.
Quantitative Gene Expression Analysis
Transcriptomic studies have identified a significant number of genes that are differentially expressed in response to eltrombopag treatment. The following tables summarize the key findings from these studies.
Genes Upregulated by Eltrombopag in Responders (1-Week Treatment)
A study utilizing 3SEQ on whole blood from ITP patients identified 208 genes induced in responders after one week of eltrombopag treatment.[4] A selection of these genes, particularly those relevant to megakaryopoiesis and platelet function, is presented below.
| Gene Symbol | Gene Name | Putative Function in Megakaryopoiesis/Platelets |
| Transcription Factors & Regulators | ||
| GATA1 | GATA Binding Protein 1 | Master regulator of megakaryopoiesis and erythropoiesis. |
| NF-E2 | Nuclear Factor, Erythroid 2 | Essential for terminal megakaryocyte differentiation and platelet formation.[3] |
| RUNX1 | Runt-Related Transcription Factor 1 | Key regulator of hematopoietic stem cell differentiation and megakaryopoiesis.[3] |
| Platelet-Specific & Adhesion Molecules | ||
| ITGA2B | Integrin Subunit Alpha 2b | Component of the platelet GPIIb/IIIa receptor, crucial for platelet aggregation.[4] |
| ITGB3 | Integrin Subunit Beta 3 | Component of the platelet GPIIb/IIIa receptor. |
| GP1BA | Glycoprotein Ib Platelet Subunit Alpha | Component of the GPIb-IX-V receptor for von Willebrand factor. |
| GP9 | Glycoprotein IX Platelet | Component of the GPIb-IX-V receptor. |
| PF4 | Platelet Factor 4 | Chemokine stored in platelet alpha-granules, involved in hemostasis and inflammation.[4] |
| PPBP | Pro-Platelet Basic Protein | Precursor to several chemokines stored in alpha-granules.[4] |
| Signaling & Other Molecules | ||
| MYL9 | Myosin Light Chain 9 | Involved in platelet contraction and shape change. |
| F13A1 | Coagulation Factor XIII A Chain | Stabilizes fibrin clots. |
| NRGN | Neurogranin | Calmodulin-binding protein, present in platelets.[4] |
Note: This table is a curated summary. For a complete list of the 208 induced genes, refer to the supplementary materials of the original publication.[4]
Overexpressed Genes in Eltrombopag-Treated ITP Patients (Microarray Analysis)
A microarray study on ITP patients treated with eltrombopag identified the overexpression of genes involved in hematopoiesis, platelet activation, and degranulation.[1]
| Gene Category | Overexpressed Genes |
| Megakaryocyte Differentiation & Hematopoiesis | Transcription factors, PPBP, ITGB3, ITGA2B, F13A1, MYL9 |
| Platelet Activation & Degranulation | PPBP, ITGB3, ITGA2B, F13A1, MYL9 |
| RUNX1 Regulated Genes | GP1BA, PF4, ITGA2B, MYL9, HIST1H4H, HIST1H2BH |
Conclusion
This compound exerts a profound effect on the gene expression profile of megakaryocytes, driving their differentiation and maturation to increase platelet production. This is achieved through the activation of the c-Mpl receptor and its downstream JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways. Transcriptomic analyses have revealed the upregulation of a suite of genes crucial for megakaryopoiesis and platelet function, including key transcription factors and platelet-specific genes. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the molecular mechanisms of eltrombopag and to develop novel therapies for thrombocytopenic disorders. Further research focusing on single-cell transcriptomics of megakaryocytes treated with eltrombopag could provide even greater resolution into the heterogeneity of cellular responses and the precise temporal regulation of gene expression during megakaryopoiesis.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Semantic Scholar [semanticscholar.org]
- 2. haematologica.org [haematologica.org]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 5. haematologica.org [haematologica.org]
- 6. Refractoriness to eltrombopag in adult primary immune thrombocytopenia: utility of next-generation sequencing techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Peptide Agonist Nature of Eltrombopag Olamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Eltrombopag olamine, a first-in-class, orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist. It details the unique molecular interactions, downstream signaling cascades, and key experimental findings that define its mechanism of action.
Introduction
This compound is a small-molecule agonist of the thrombopoietin receptor (c-Mpl) developed for the treatment of thrombocytopenia.[1] Unlike endogenous thrombopoietin (TPO) and first-generation recombinant TPO mimetics, Eltrombopag is a non-peptide synthetic compound.[2] This structural difference circumvents the issue of antibody formation against endogenous TPO and allows for oral administration.[2][3] Clinically, Eltrombopag is utilized to stimulate megakaryopoiesis—the process of megakaryocyte development and platelet production—in conditions such as immune thrombocytopenia (ITP) and severe aplastic anemia.[4][5]
Core Mechanism of Action: A Non-Competitive Agonist
The central feature of Eltrombopag's mechanism is its unique binding site on the TPO receptor. While the native ligand, TPO, and peptide-based agonists like Romiplostim bind to the extracellular domain of the receptor, Eltrombopag interacts with the transmembrane domain.[2][3][6] This interaction is species-specific, showing activity in human and chimpanzee cells, which is attributed to the presence of a critical histidine residue (His499) in the transmembrane region of the human TPO-R.[1]
This distinct binding site means that Eltrombopag does not compete with endogenous TPO.[1] Consequently, their effects on receptor activation can be additive, allowing Eltrombopag to stimulate platelet production even in the presence of circulating endogenous TPO.[1][7] Upon binding, Eltrombopag is believed to induce a conformational change in the receptor, promoting the dimerization and activation necessary for intracellular signal transduction.[6]
Downstream Signaling Pathways
Activation of the TPO receptor by Eltrombopag initiates several key intracellular signaling cascades that are crucial for the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9]
JAK-STAT Pathway
The primary and most well-documented pathway activated by Eltrombopag is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2][3] Binding of Eltrombopag leads to the activation of the receptor-associated tyrosine kinase JAK2, which in turn phosphorylates STAT proteins, primarily STAT3 and STAT5.[1][4] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for megakaryocyte development and survival.[8][10]
MAPK and PI3K/AKT Pathways
In addition to the JAK-STAT pathway, Eltrombopag also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating ERK1/2.[1][4] Activation of MAPK signaling is known to play a role in cell proliferation and differentiation. Some studies have also demonstrated that Eltrombopag treatment leads to the phosphorylation and activation of the PI3K/AKT pathway, which is critical for promoting cell survival and maturation.[4][11] However, other reports suggest that, unlike TPO, Eltrombopag may not activate the AKT pathway, indicating potential differences in signaling compared to the endogenous ligand.[1][12] This discrepancy may reflect cell-type-specific or experimental condition differences.
Caption: Eltrombopag binds to the TPO-R transmembrane domain, activating JAK-STAT and MAPK pathways.
Quantitative Pharmacological Data
The biological activity of Eltrombopag has been quantified in numerous in vitro and in vivo studies. The tables below summarize key pharmacological parameters.
Table 1: In Vitro Activity of Eltrombopag
| Assay Type | Cell Line / System | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Proliferation Assay (BrdU) | BAF3/hTpoR cells | EC₅₀ | 0.03 µM | [1] |
| Reporter Gene Assay | BAF3/IRF-1/hTpoR cells | EC₅₀ | 0.27 µM | [13] |
| Megakaryocyte Differentiation | Human Bone Marrow CD34⁺ cells | EC₅₀ | 0.1 µM | [1] |
| Megakaryocyte Differentiation | Bone Marrow Precursor Cells | EC₅₀ | 30 - 300 nM | [1] |
| Anti-Apoptotic Effect | N2C-Tpo cells (Caspase Assay) | Effective Concentration | > 0.03 µM |[1] |
Table 2: In Vivo / Clinical Platelet Response to Eltrombopag
| Study Population | Dose | Outcome | Reference(s) |
|---|---|---|---|
| Chimpanzees | 10 mg/kg/day for 5 days | Up to 100% increase in platelet count | [1] |
| Healthy Male Subjects | 50 mg/day for 10 days | ~43% mean maximal increase in platelet count | [2] |
| Healthy Male Subjects | 75 mg/day for 10 days | ~50% mean maximal increase in platelet count | [2] |
| ITP Patients (Phase III) | 50 mg/day for 6 weeks | 59% of patients achieved platelet count >50,000/µL (vs. 16% for placebo) | [2] |
| ITP Patients (Phase III) | 50 mg/day at Day 43 | Median platelet count of 128,000/µL (vs. 16,000/µL for placebo) |[2] |
Key Experimental Methodologies
The characterization of Eltrombopag's non-peptide agonist nature relies on a suite of established in vitro and ex vivo assays. The following sections describe the general protocols for these key experiments.
In Vitro Megakaryocyte Differentiation Assay
This assay is fundamental to demonstrating the primary biological effect of Eltrombopag.
-
Cell Source: Human CD34⁺ hematopoietic stem cells (HSCs) are isolated from bone marrow or cord blood.[1][4]
-
Culture Conditions: HSCs are cultured in a serum-free medium supplemented with a cytokine cocktail to promote hematopoietic differentiation. Cultures are established with varying concentrations of Eltrombopag (e.g., 200, 500, 2000 ng/mL) or a positive control like recombinant human TPO (rHuTPO, e.g., 10 ng/mL).[4][14]
-
Differentiation Period: Cells are typically cultured for 10-14 days to allow for maturation into megakaryocytes.[4]
-
Analysis: Differentiation is quantified using flow cytometry. Cells are stained with fluorescently-labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (glycoprotein IIb) and CD61 (glycoprotein IIIa).[1][4] An increase in the percentage of CD41⁺/CD61⁺ cells in Eltrombopag-treated cultures compared to controls indicates successful induction of megakaryopoiesis.
Cell-Based Proliferation Assays
These assays quantify the mitogenic effect of Eltrombopag on TPO-dependent cells.
-
Cell Line: A TPO-dependent cell line, such as the human megakaryoblastic line N2C-Tpo or the murine pro-B cell line BAF3 engineered to express the human TPO-R, is used.[1]
-
Protocol: Cells are seeded in microplates and starved of cytokines for a period (e.g., 6 hours) to synchronize them.[15] They are then stimulated with a range of Eltrombopag concentrations for 48-72 hours.
-
Readout: Proliferation is measured using various methods:
-
Thymidine Incorporation: Measures the incorporation of ³H-thymidine during DNA synthesis.
-
BrdU Assay: A colorimetric immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[1]
-
Metabolic Assays (MTT/XTT): Colorimetric assays that measure the metabolic activity of viable cells.
-
Western Blotting for Signaling Pathway Activation
This technique is used to directly visualize the activation of intracellular signaling proteins following TPO-R stimulation.
-
Cell Stimulation: TPO-dependent cells or mature primary megakaryocytes are cytokine-starved and then stimulated with Eltrombopag (e.g., 30 µM) or rHuTPO for short time courses (e.g., 5, 20, 60 minutes).[1][15]
-
Lysate Preparation: After stimulation, cells are lysed on ice using a buffer (e.g., Hepes-glycerol lysis buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Electrophoresis and Transfer: Protein lysates are quantified, separated by size via SDS-PAGE, and transferred to a PVDF membrane.[15]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT).[1][4] After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[10] To ensure equal protein loading, membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins or a housekeeping protein like β-actin.[4]
Caption: Workflow for assessing Eltrombopag's effect on megakaryopoiesis from progenitor cells.
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 15. haematologica.org [haematologica.org]
Preliminary Studies on the Immunomodulatory Effects of Eltrombopag Olamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag olamine, a small-molecule thrombopoietin receptor agonist, is well-established for its role in stimulating megakaryopoiesis and increasing platelet counts. However, emerging evidence from preliminary studies suggests that its mechanism of action extends beyond thrombopoiesis to encompass a range of immunomodulatory effects. This technical guide synthesizes the current understanding of these effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information collated herein is intended to provide researchers, scientists, and drug development professionals with an in-depth overview of the immunomodulatory properties of this compound, fostering further investigation into its therapeutic potential in immune-mediated disorders.
Introduction
This compound is a non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] While its primary indication is for the treatment of thrombocytopenia, a growing body of research indicates that Eltrombopag also exerts significant immunomodulatory functions. These effects are of considerable interest, as they may contribute to its clinical efficacy in autoimmune conditions such as immune thrombocytopenia (ITP) and aplastic anemia.[2][3] This guide provides a detailed examination of the preliminary findings regarding the immunomodulatory effects of Eltrombopag, focusing on its impact on various immune cell populations and cytokine profiles.
Core Immunomodulatory Mechanisms
Eltrombopag's immunomodulatory effects are multifaceted, influencing both innate and adaptive immune responses. The primary mechanisms identified in preliminary studies include the modulation of macrophage polarization, alteration of cytokine production, and regulation of T-cell subsets.
Macrophage Polarization
In ITP, a disease characterized by platelet destruction, macrophages play a central role. They can adopt different functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages. An imbalance with a predominance of M1 macrophages is often observed in ITP.[4] Eltrombopag has been shown to promote a shift from the M1 to the M2 phenotype, thereby potentially reducing inflammation and platelet destruction.[4]
Experimental Protocol: In Vitro Macrophage Polarization Assay
A representative protocol for assessing the effect of Eltrombopag on macrophage polarization is as follows:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation. Monocytes are then purified from PBMCs.
-
Macrophage Differentiation: Isolated monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to induce differentiation into macrophages.
-
Eltrombopag Treatment: Differentiated macrophages are treated with this compound at a specified concentration (e.g., 6 µM) for a defined period.[5]
-
Phenotypic Analysis: The expression of M1 (e.g., inducible nitric oxide synthase - iNOS) and M2 (e.g., CD206) markers is assessed using techniques such as Western Blot or flow cytometry.[6]
Quantitative Data on Macrophage Polarization Markers
| Marker | Cell Type | Condition | Change with Eltrombopag (6 µM) | Reference |
| iNOS | ITP Patient Macrophages | In Vitro | Significant Decrease | [6] |
| CD206 | ITP Patient Macrophages | In Vitro | Significant Increase | [6] |
Cytokine Modulation
Eltrombopag has been observed to modulate the production of various cytokines, contributing to a less inflammatory microenvironment. This includes a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Experimental Protocol: Cytokine Measurement by ELISA
The concentration of cytokines in cell culture supernatants or patient serum can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A general protocol involves:
-
Coating: Microplate wells are coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Samples (e.g., serum, cell culture supernatant) are added to the wells, and the cytokine binds to the capture antibody.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-linked avidin-streptavidin conjugate.
-
Substrate Addition: A substrate is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance of the colored product is measured, and the cytokine concentration is determined by comparison to a standard curve.[7][8]
Quantitative Data on Cytokine Levels
| Cytokine | Sample Type | Condition | Change with Eltrombopag | Reference |
| IL-4 | ITP Macrophage Supernatant | In Vitro (6 µM ELT) | Statistically Significant Increase | [9] |
| IL-6 | ITP Macrophage Supernatant | In Vitro (6 µM ELT) | Significant Reduction | [5] |
| IL-10 | ITP Macrophage Supernatant | In Vitro (6 µM ELT) | Statistically Significant Increase | [9] |
| TNF-α | ITP Macrophage Supernatant | In Vitro (6 µM ELT) | Statistically Significant Reduction | [5] |
| IFN-γ | ITP Macrophage Supernatant | In Vitro (6 µM ELT) | Statistically Significant Reduction | [5] |
| TGF-β1 | ITP Patient Plasma | In Vivo (12.5-50mg daily) | Significantly Increased | [10] |
T-Regulatory Cell Modulation
T-regulatory cells (Tregs) are a subset of T cells that play a crucial role in maintaining immune tolerance. In autoimmune diseases like ITP, the function of Tregs may be impaired. Eltrombopag treatment has been associated with an improvement in Treg activity.[2]
Experimental Protocol: T-Regulatory Cell Analysis by Flow Cytometry
The percentage of Tregs in a cell population can be determined by flow cytometry using the following general steps:
-
Cell Staining: PBMCs are stained with fluorescently labeled antibodies against cell surface markers such as CD4 and CD25, and an intracellular marker, FoxP3, which is a key transcription factor for Tregs.
-
Fixation and Permeabilization: For intracellular staining of FoxP3, the cells are fixed and permeabilized.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed to identify the population of CD4+CD25+FoxP3+ cells, which represent Tregs.[11][12]
Quantitative Data on T-Regulatory Cells
| Parameter | Patient Group | Condition | Observation | Reference |
| Treg Activity | ITP Patients | Pre- vs. Post-TPO-RA treatment (>3 months) | Significantly Improved Post-Treatment | [2] |
Dendritic Cell Maturation
Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating T-cell responses. The maturation state of DCs, characterized by the expression of co-stimulatory molecules like CD80 and CD86, determines their ability to activate T cells. While the direct quantitative effects of Eltrombopag on DC maturation markers are not yet well-documented in preliminary studies, this is an important area for future investigation. The analysis of these markers is typically performed using flow cytometry, following a similar protocol to that described for Treg analysis, but using antibodies specific for DC markers (e.g., CD11c, HLA-DR, CD80, CD86).
Signaling Pathways
Eltrombopag exerts its effects by binding to the transmembrane domain of the TPO receptor, which leads to the activation of intracellular signaling cascades. The two primary pathways implicated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
JAK/STAT Signaling Pathway
The activation of the TPO receptor by Eltrombopag leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins (STAT3 and STAT5). Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.
Caption: Eltrombopag activates the JAK/STAT signaling pathway.
MAPK Signaling Pathway
In addition to the JAK/STAT pathway, Eltrombopag also activates the MAPK pathway. This involves a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in cell growth and survival.
Caption: Eltrombopag activates the MAPK signaling pathway.
Experimental Workflow
The investigation of Eltrombopag's immunomodulatory effects typically follows a structured experimental workflow, integrating both in vitro and in vivo approaches.
Caption: A typical experimental workflow for studying Eltrombopag's immunomodulatory effects.
Conclusion and Future Directions
Preliminary studies provide compelling evidence that this compound possesses immunomodulatory properties in addition to its primary thrombopoietic function. The observed effects on macrophage polarization, cytokine profiles, and T-regulatory cells suggest a potential for this drug to restore immune homeostasis in certain disease states. The activation of JAK/STAT and MAPK signaling pathways appears to be central to these effects.
Further research is warranted to fully elucidate the extent and clinical relevance of Eltrombopag's immunomodulatory actions. Key areas for future investigation include:
-
Dendritic Cell Modulation: Quantitative studies are needed to determine the impact of Eltrombopag on dendritic cell maturation and function.
-
Long-term Effects: The long-term consequences of Eltrombopag-induced immunomodulation require further exploration in larger patient cohorts.
-
Therapeutic Applications: The potential of leveraging Eltrombopag's immunomodulatory effects in other autoimmune and inflammatory diseases should be investigated.
A deeper understanding of these aspects will be crucial for optimizing the therapeutic use of Eltrombopag and potentially expanding its clinical applications.
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of Eltrombopag in immune thrombocytopenia and acquired idiopathic aplastic anemia: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag, a Potential New Treatment for ITP | RheumNow [rheumnow.com]
- 5. Table 6, Additional Outcomes - Thrombopoietin Receptor Agonists as Second-Line Treatment in Children With Ongoing Immune Thrombocytopenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 11, Summary of Key Efficacy Outcomes — Eltrombopag as Intervention (N = 4 Studies) - Treatment of Adult Patients With Chronic Immune Thrombocytopenia After Failure of First-Line Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TGFβ(1) and sCTLA-4 levels are increased in eltrombopag-exposed patients with ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUMMARY OF KEY OUTCOMES - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Eltrombopag olamine as an iron chelator and its research implications
An In-depth Technical Guide to Eltrombopag Olamine as an Iron Chelator: Mechanisms and Research Implications
Executive Summary
Eltrombopag (ELT), primarily known as an oral thrombopoietin receptor (TPO-R) agonist, possesses a significant and clinically relevant secondary function as a potent iron(III) chelator.[1][2][3] This dual activity underpins many of its therapeutic effects beyond thrombopoiesis, including its role in treating bone marrow failure syndromes and its anti-neoplastic properties.[4][5][6] This document provides a comprehensive technical overview of the mechanisms, quantitative data, experimental methodologies, and research implications of eltrombopag's iron chelation capabilities. It is intended for researchers, scientists, and drug development professionals investigating iron metabolism, hematopoiesis, and novel therapeutic strategies for hematological disorders.
Introduction to this compound
This compound (marketed as Promacta® or Revolade®) is an orally bioavailable small molecule TPO-R agonist.[2][7] It is FDA-approved for the treatment of thrombocytopenia in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C, and severe aplastic anemia (SAA).[7][8][9] Unlike endogenous TPO, eltrombopag activates the TPO-R (c-Mpl) through its transmembrane domain, stimulating the proliferation and differentiation of megakaryocytes and hematopoietic stem cells (HSCs).[9][10] An underappreciated but critical property of eltrombopag is its structural capacity to bind polyvalent cations, most notably iron(III), leading to significant effects on intracellular iron homeostasis.[1][11]
The Dual Role of Eltrombopag: TPO-R Agonist and Iron Chelator
The clinical efficacy of eltrombopag, particularly in bone marrow failure states like aplastic anemia, appears to stem from both TPO-R agonism and iron chelation. Research suggests that its iron-chelating properties can stimulate HSCs independently of the TPO-R.[5] This effect is attributed to the reduction of intracellular labile iron pools, which influences HSC metabolism and gene expression, promoting self-renewal without causing exhaustion.[5] This dual mechanism is crucial for its therapeutic action, especially in conditions characterized by both cytopenias and iron overload, a common consequence of chronic red cell transfusions.[12][13]
Mechanism of Iron Chelation
Physicochemical Properties and Iron Binding
Eltrombopag's efficacy as a chelator is linked to its high lipophilicity and low molecular weight, properties that facilitate its entry into cells.[1] It binds to iron(III) with high affinity, forming a 2:1 complex (two eltrombopag molecules to one iron ion).[1] The binding constant for this interaction is exceptionally high (log β₂ = 35), comparable to or exceeding that of clinically licensed iron chelators like deferoxamine (DFO) and deferasirox (DFX).[1][3][14]
Intracellular Iron Mobilization
Once inside the cell, eltrombopag accesses and chelates iron from the labile iron pool (LIP), a transient pool of chelatable iron that is critical for various cellular processes.[1][15] This action leads to a reduction in total cellular iron, a decrease in the iron-storage protein ferritin, and a rapid reduction in intracellular reactive oxygen species (ROS), which are often generated by excess free iron.[1][3][16]
The Iron Shuttling Model
Eltrombopag exhibits synergistic effects when combined with other iron chelators, particularly deferasirox (DFX).[1][2] Studies suggest a "shuttling" mechanism where eltrombopag, due to its rapid cell uptake, scavenges intracellular iron and then donates it to the less cell-permeable DFX in the extracellular space.[1][14] This cooperative action enhances overall iron mobilization more effectively than either agent alone.[1][2]
Quantitative Analysis of Chelation Efficacy
In Vitro Chelation Data
The following table summarizes key quantitative findings from in vitro studies assessing eltrombopag's iron chelation capacity.
| Parameter | Value / Observation | Cell Lines / Conditions | Reference |
| Iron(III) Binding Constant | log β₂ = 35 | N/A (Spectrophotometry) | [1][3][14] |
| Cellular Iron Mobilization | Superior to DFO, DFP, and DFX at 1 µM | H9C2 (Cardiomyocytes) | [1] |
| Less effective than DFO, DFP, DFX at 1 µM | HuH7 (Hepatocytes) | [1] | |
| Ferritin Reduction | 85% reduction with 10 µM ELT for 8h | HuH7 (Hepatocytes) | [1] |
| 46% reduction with 10 µM ELT for 8h | H9C2 (Cardiomyocytes) | [1] | |
| Anti-leukemic CC₅₀ | 3–5 µM in 2% serum | AML Cell Lines | [17] |
Clinical Observations of Iron Mobilization
Clinical studies, primarily in patients with aplastic anemia, have provided in vivo evidence of eltrombopag's impact on iron metabolism.
| Patient Population | Observation | Duration / Dosage | Reference |
| Refractory SAA | Significant increase in plasma iron levels | 3-6 months, 150 mg/day | [12] |
| Significant decrease in ferritin after discontinuation | Median 12 months post-treatment | [12] | |
| Aplastic Anemia | Ferritin declines exponentially with a half-life of 15.3 months | Long-term treatment | [15] |
| Prolonged use can lead to iron deficiency anemia | >1 year | [11][18] | |
| Pediatric ITP | Development of iron deficiency / anemia in ~25% of patients | Chronic treatment | [19] |
Key Experimental Protocols
Measurement of Intracellular Labile Iron Pool (Calcein-AM Assay)
This method is used to quantify the chelatable intracellular iron pool.
-
Cell Preparation : Culture cells (e.g., megakaryocytes, iPSCs) to the desired stage.[10][20]
-
Calcein-AM Loading : Incubate cells with Calcein-AM. This non-fluorescent, cell-permeable dye is hydrolyzed by intracellular esterases into the fluorescent molecule calcein.
-
Fluorescence Quenching : The fluorescence of intracellular calcein is quenched upon binding to labile iron.
-
Treatment : Treat the calcein-loaded cells with eltrombopag or another chelator.
-
Fluorescence Measurement : The chelator binds to the labile iron, releasing it from calcein and causing an increase in fluorescence (de-quenching). This change is measured using flow cytometry or a fluorescence plate reader and is proportional to the size of the labile iron pool accessed by the chelator.[10]
Assessment of Cellular Iron Mobilization
This protocol determines the ability of a chelator to remove iron from cells.
-
Iron Loading : Pre-load cells (e.g., HuH7, H9C2) with ⁵⁹Fe-citrate until a steady state is reached.
-
Washing : Wash cells thoroughly to remove extracellular unincorporated ⁵⁹Fe.
-
Chelator Incubation : Incubate the iron-loaded cells with eltrombopag, other chelators (DFO, DFX), or a combination at clinically relevant concentrations for various time points (e.g., 1 to 24 hours).[1]
-
Quantification : At each time point, collect the supernatant and lyse the cells. Measure the radioactivity of the ⁵⁹Fe in both fractions using a gamma counter.
-
Calculation : Express the mobilized iron as a percentage of the total initial intracellular ⁵⁹Fe.
Quantification of Cellular Ferritin
This protocol measures the level of the main iron storage protein.
-
Cell Treatment : Treat cell lines (e.g., HuH7, H9C2) with eltrombopag for a specified duration (e.g., 8 hours).[1]
-
Cell Lysis : Harvest and lyse the cells to release intracellular proteins.
-
ELISA : Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for ferritin to quantify its concentration in the cell lysates.
-
Normalization : Normalize the ferritin concentration to the total protein content of the lysate, determined by a standard assay like the Bradford or BCA assay.
Research Implications and Signaling Pathways
Dose-Dependent Effects on Thrombopoiesis
Eltrombopag's dual nature creates a dose-dependent effect on platelet production. At low concentrations, its TPO-R agonist activity predominates, promoting megakaryocyte maturation and proplatelet formation.[4][20] However, at higher concentrations, its iron-chelating activity becomes dominant, impairing platelet production.[4][20][21] This impairment is linked to the disruption of iron homeostasis, which affects cytoskeletal dynamics essential for proplatelet extension. Mechanistically, high-dose eltrombopag leads to increased ERK1/2 signaling and reduced post-translational glutathionylation of tubulin, a key cytoskeletal protein.[20][21]
Anti-Neoplastic Effects
Eltrombopag's ability to reduce intracellular iron has significant implications for cancer therapy, as cancer cells have a high iron requirement for proliferation.
-
Myelodysplastic Syndromes (MDS) : In MDS cells, iron overload is a negative prognostic factor.[22] The combination of eltrombopag and deferasirox synergistically inhibits proliferation, arrests the cell cycle, and induces apoptosis by enhancing iron deprivation-related pathways.[22][23] This suggests a potential therapeutic strategy for iron-overloaded MDS patients, even those with thrombocytopenia where DFX use is often limited.[22][23]
-
Acute Myeloid Leukemia (AML) : Eltrombopag induces rapid apoptosis in AML cells.[16][17] The mechanism is not fully elucidated but is linked to a dramatic decrease in intracellular ROS levels, which disrupts the cell's metabolic balance and leads to cell death.[16][17] Replenishing iron with ferric ammonium citrate can rescue AML cells from eltrombopag-induced toxicity, confirming the central role of iron chelation in its anti-leukemic effect.[16]
Conclusion and Future Directions
This compound is a multifaceted therapeutic agent whose iron-chelating properties are integral to its mechanism of action and clinical utility. Its ability to mobilize intracellular iron, reduce iron-related oxidative stress, and modulate critical signaling pathways opens up significant research avenues. Future investigations should focus on:
-
Optimizing Combination Therapies : Further exploring synergistic combinations with other chelators or chemotherapeutic agents in hematological malignancies.
-
Clinical Iron Management : Developing strategies for monitoring iron status in patients on long-term eltrombopag to mitigate the risk of iron deficiency while harnessing the therapeutic benefits of chelation.[4]
-
Exploring New Indications : Investigating the potential of eltrombopag in other iron-overload conditions or malignancies where iron metabolism is a key vulnerability.
-
Personalized Dosing : Refining dosing strategies to balance the TPO-R agonist and iron-chelating effects for individual patients based on their iron status and clinical condition.[4]
The continued exploration of eltrombopag's iron biology will undoubtedly lead to more effective and targeted therapeutic applications.
References
- 1. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelating properties of Eltrombopag: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. ashpublications.org [ashpublications.org]
- 5. Eltrombopag irons out kinks in hematopoiesis | MDedge [mdedge.com]
- 6. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]
- 7. Eltrombopag - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. gsk.com [gsk.com]
- 10. Eltrombopag Improves Erythroid Differentiation in a Human Induced Pluripotent Stem Cell Model of Diamond Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term eltrombopag for bone marrow failure depletes iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag mobilizes iron in patients with aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 14. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Outcomes of Eltrombopag Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Deferasirox combination with eltrombopag shows anti-myelodysplastic syndrome effects by enhancing iron deprivation–related apoptosis - ProQuest [proquest.com]
- 23. Deferasirox combination with eltrombopag shows anti-myelodysplastic syndrome effects by enhancing iron deprivation-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Eltrombopag Olamine on CD34+ Progenitor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eltrombopag olamine is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), particularly megakaryopoiesis.[1][2][3] It binds to the transmembrane domain of the c-Mpl receptor, activating downstream signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK/ERK.[4][5] Unlike recombinant human TPO (rhTPO), Eltrombopag's binding site is distinct, allowing for potential synergistic or additive effects with endogenous TPO.[2][6] In vitro assays utilizing CD34+ progenitor cells are crucial for elucidating the mechanisms of action of Eltrombopag and evaluating its potential in various hematological disorders. These assays allow for the controlled investigation of its effects on cell proliferation, differentiation, and signaling pathways.
Key Experimental Protocols
This section provides detailed methodologies for the isolation, culture, and analysis of CD34+ progenitor cells treated with this compound in vitro.
Protocol 1: Isolation of CD34+ Progenitor Cells
This protocol outlines the immunomagnetic selection of CD34+ cells from human umbilical cord blood (UCB) or bone marrow (BM).
Materials:
-
Human UCB or BM mononuclear cells (MNCs)
-
Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 1 mM EDTA
-
Human CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
MACS columns and separator
Procedure:
-
Start with a suspension of human UCB or BM MNCs.
-
Centrifuge the cell suspension and aspirate the supernatant completely.
-
Resuspend the cell pellet in an appropriate volume of buffer.
-
Add the FcR blocking reagent and mix well.
-
Add CD34 MicroBeads and mix well.
-
Incubate for 30 minutes at 4-8 °C.
-
Wash the cells by adding buffer and centrifuging. Aspirate the supernatant completely.
-
Resuspend the cells in buffer.
-
Place a MACS column in the magnetic field of a suitable MACS separator.
-
Prepare the column by rinsing it with buffer.
-
Apply the cell suspension onto the column.
-
Wash the column with buffer to remove unlabeled cells.
-
Remove the column from the separator and place it on a suitable collection tube.
-
Pipette buffer onto the column and firmly flush out the magnetically labeled CD34+ cells.
-
Determine the purity and viability of the isolated CD34+ cells using flow cytometry with a fluorochrome-conjugated anti-CD34 antibody and a viability dye (e.g., 7-AAD).[4]
Protocol 2: In Vitro Culture and Eltrombopag Treatment
This protocol describes the culture of isolated CD34+ cells and their treatment with Eltrombopag.
Materials:
-
Isolated CD34+ progenitor cells
-
Serum-free expansion medium (e.g., StemPro-34 SFM)
-
Recombinant human stem cell factor (rhSCF)
-
Recombinant human Flt-3 ligand (rhFL)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Cell culture plates
Procedure:
-
Resuspend the purified CD34+ cells in serum-free expansion medium supplemented with rhSCF (e.g., 50 ng/mL) and rhFL (e.g., 50 ng/mL).
-
Plate the cells at a density of 2.5 x 10^4 cells/mL in a suitable cell culture plate.
-
Prepare serial dilutions of this compound in the culture medium. A common concentration range for in vitro studies is 50 ng/mL to 2000 ng/mL.[1][7]
-
Add the desired concentrations of Eltrombopag or vehicle control to the cell cultures.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Monitor the cultures periodically for cell proliferation and morphology.
Protocol 3: Flow Cytometry Analysis of Cell Proliferation and Differentiation
This protocol details the use of flow cytometry to quantify the expansion of different hematopoietic progenitor and lineage-committed cell populations.
Materials:
-
Cultured cells from Protocol 2
-
Fluorochrome-conjugated antibodies against:
-
CD34 (for hematopoietic stem/progenitor cells)
-
CD38 (for progenitor cell maturity)
-
CD41 (for megakaryocytic lineage)
-
CD45 (for pan-leukocyte marker)
-
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates at the end of the incubation period.
-
Wash the cells with PBS containing 2% FBS.
-
Aliquot the cells into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of CD34+, CD34+CD38-, and CD41+ cells in each treatment condition.[8]
Protocol 4: Colony-Forming Unit (CFU) Assay
This protocol assesses the functional capacity of hematopoietic progenitors to form colonies of different lineages.
Materials:
-
Cultured cells from Protocol 2
-
Methylcellulose-based medium (e.g., MethoCult)
-
Culture dishes (35 mm)
Procedure:
-
Harvest the cells from the in vitro cultures.
-
Resuspend the cells at a known concentration.
-
Add a specific number of cells (e.g., 300-1000 cells) to the methylcellulose-based medium.
-
Vortex the mixture thoroughly.
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 11-14 days.[9][10]
-
Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-Mk for megakaryocyte) under an inverted microscope.[6][9]
Data Presentation
The following tables summarize representative quantitative data on the effects of Eltrombopag on CD34+ progenitor cells.
Table 1: Effect of Eltrombopag on the Expansion of Human UCB CD34+ and CD41+ Cells In Vitro [8]
| Treatment (7 days) | Fold Increase in CD34+ Cells | Fold Increase in CD41+ Cells |
| Control (rhSCF + rhFL) | 1.0 | 1.0 |
| Eltrombopag (3 µg/mL) | 1.26 | 5.0 |
| rhTPO (10 ng/mL) | 2.3 | 10.0 |
Table 2: Dose-Dependent Effect of Eltrombopag on Megakaryocyte Differentiation from Human Cord Blood-Derived HSCs [1]
| Eltrombopag Concentration (ng/mL) | % CD41+ cells (Day 13) |
| 50 | ~30% |
| 100 | ~40% |
| 200 | ~55% |
| 500 | ~60% |
| 2000 | ~65% |
Mandatory Visualizations
Signaling Pathway of Eltrombopag in CD34+ Progenitor Cells
Caption: Eltrombopag signaling cascade in hematopoietic progenitor cells.
Experimental Workflow for In Vitro Eltrombopag Assay
Caption: Workflow for evaluating Eltrombopag's effect on CD34+ cells.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thrombopoietic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Immunomodulating Properties of Eltrombopag in Aplastic Anemia following Autologous Stem Cell Transplant: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 8. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. IN VIVO EFFECTS OF ELTROMBOPAG ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
Application Note: Establishing an Eltrombopag Olamine-Responsive Cell Line for High-Throughput Drug Screening
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][3] The primary signaling pathway activated by Eltrombopag is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] The development of a robust and sensitive cell-based assay is critical for screening new chemical entities for Eltrombopag-like activity and for studying the pharmacology of TPO receptor agonists.
This application note describes a method for establishing a stable, Eltrombopag-responsive reporter cell line. The methodology involves engineering a common host cell line, such as HEK293, to constitutively express the human TPO receptor and a STAT-responsive luciferase reporter gene. Activation of the receptor by a ligand like Eltrombopag leads to the expression of luciferase, which can be quantified as a luminescent signal. This stable cell line provides a reliable platform for high-throughput screening (HTS) to identify novel TPO receptor agonists or antagonists.
Principle of the Assay
The assay is founded on the principle of receptor-mediated gene expression. A host cell line (e.g., HEK293) is co-transfected with two expression vectors. The first vector drives the expression of the full-length human TPO receptor (c-Mpl). The second is a reporter vector containing a promoter with multiple STAT response elements upstream of the firefly luciferase gene.[4] In the stable cell line, binding of Eltrombopag to the TPO receptor activates the JAK/STAT pathway, leading to the transcription of the luciferase gene.[3][4] The resulting luminescent signal is directly proportional to the level of receptor activation, allowing for the quantitative assessment of compound potency and efficacy.
Signaling Pathway and Workflow
The following diagrams illustrate the Eltrombopag signaling cascade and the workflows for cell line generation and drug screening.
Protocols
Protocol 1: Generation of a Stable TPO-R/STAT-Luciferase Reporter Cell Line
This protocol outlines the steps to create a stable cell line for the assay.[5][6][7][8]
Materials:
-
HEK293 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Expression vector for human TPO-R with a neomycin resistance gene
-
Reporter vector with a STAT-responsive element driving luc2P (a destabilized luciferase) and a puromycin resistance gene[9][10]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
G418 (Neomycin) and Puromycin
-
Phosphate-Buffered Saline (PBS)
-
6-well and 96-well tissue culture plates
-
Cloning cylinders or limiting dilution supplies
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TPO-R expression vector and the STAT-luciferase reporter vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Antibiotic Selection: 48 hours post-transfection, begin the selection process. Split the cells into a new flask or plate containing culture medium supplemented with predetermined optimal concentrations of both G418 and Puromycin. (Note: A kill curve should be performed beforehand to determine the minimum antibiotic concentration required to kill all non-transfected cells within 7-10 days).[6]
-
Colony Isolation: Replace the selective medium every 3-4 days. After 2-3 weeks, distinct antibiotic-resistant colonies should become visible. Isolate well-defined, healthy-looking colonies using cloning cylinders or by performing limiting dilution cloning in 96-well plates.[8]
-
Clonal Expansion: Expand each isolated clone in separate culture vessels, maintaining the dual antibiotic selection pressure.
-
Validation and Functional Screening:
-
Once sufficient cells are available for each clone, confirm the expression of the TPO receptor via Western Blot or qRT-PCR.
-
Perform a functional screening by seeding the cells in a 96-well plate. Treat the cells with a range of Eltrombopag concentrations (e.g., 0-10 µM) for 6-18 hours.
-
Measure the luciferase activity to identify clones that exhibit a robust and dose-dependent increase in luminescence.
-
-
Cell Banking: Select the clone with the best performance (high signal-to-background ratio, stable expression) and expand it to create a master and working cell bank for future use.
Protocol 2: Luciferase Reporter Assay for HTS
This protocol is for screening compound libraries using the established stable cell line.[9][10][11]
Materials:
-
Validated TPO-R/STAT-Luciferase stable cell line
-
Assay medium (e.g., Opti-MEM or serum-free DMEM)
-
Eltrombopag Olamine (positive control)
-
DMSO (vehicle control)
-
Test compounds
-
White, opaque 384-well assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® system)[9]
-
Luminometer plate reader
Methodology:
-
Cell Plating: Harvest and resuspend the reporter cells in assay medium. Seed 5,000-10,000 cells per well in a 384-well white, opaque plate. Incubate for 4-6 hours or overnight at 37°C, 5% CO₂.
-
Compound Addition: Add test compounds, positive controls (Eltrombopag serial dilution), and negative controls (DMSO vehicle) to the appropriate wells. The final DMSO concentration should typically be ≤0.5%.
-
Incubation: Incubate the plates for 6-18 hours at 37°C, 5% CO₂. The optimal incubation time should be determined during assay development.[11]
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction for each well relative to the vehicle control.
-
For agonists, determine the EC₅₀ values from the dose-response curves.
-
For antagonists, perform the assay in the presence of a fixed concentration of Eltrombopag (e.g., EC₈₀) and calculate IC₅₀ values.
-
Assess assay quality by calculating the Z'-factor using positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[9][10]
-
Protocol 3: MTT Cell Proliferation Assay (Secondary Assay)
This assay can be used to confirm the pro-proliferative effects of identified hits or to screen for cytotoxicity.[12][13]
Materials:
-
Reporter cell line or other relevant hematopoietic cell line (e.g., Mo7e)[14]
-
Culture medium
-
Test compounds and controls
-
Clear 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13][15]
-
Microplate spectrophotometer (ELISA reader)
Methodology:
-
Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate in 100 µL of culture medium containing various concentrations of the test compound.[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate overnight in the incubator or shake on an orbital shaker for 15 minutes.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background.[12]
-
Data Analysis: The absorbance value is directly proportional to the number of viable, metabolically active cells. Plot absorbance versus compound concentration to determine the effect on cell proliferation.
Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 1: Dose-Response of Eltrombopag in Reporter Assay
| Eltrombopag (nM) | Luminescence (RLU) | Fold Induction |
|---|---|---|
| 0 (Vehicle) | 1,520 | 1.0 |
| 1 | 3,480 | 2.3 |
| 10 | 15,600 | 10.3 |
| 100 | 45,300 | 29.8 |
| 1000 | 78,900 | 51.9 |
| 10000 | 81,200 | 53.4 |
| EC₅₀ (nM) | - | ~75 |
Table 2: Assay Quality Control (Z'-Factor)
| Control Type | Mean RLU | Std. Dev. | Z'-Factor |
|---|---|---|---|
| Positive (1 µM Eltrombopag) | 78,900 | 4,100 | 0.78 |
| Negative (Vehicle) | 1,520 | 250 |
A Z'-factor of 0.78 indicates a robust and reliable assay suitable for HTS.[9]
Table 3: Screening Results for Test Compounds
| Compound ID | Agonist Activity (EC₅₀, nM) | Max Fold Induction | Antagonist Activity (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|---|
| Eltrombopag | 75 | 53.4 | >10,000 | >50 |
| Compound A | 150 | 45.2 | >10,000 | >50 |
| Compound B | No Activity | 1.1 | 250 | 15.8 |
| Compound C | >10,000 | 1.0 | >10,000 | >50 |
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Line Development, Single Cell Sorting | Molecular Devices [moleculardevices.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Eltrombopag inhibition of acute myeloid leukemia cell survival does not depend on c-Mpl expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Application Note: Flow Cytometry Analysis of Platelet Activation Following Eltrombopag Olamine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eltrombopag olamine is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2][3] It is utilized in the treatment of thrombocytopenia in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C virus (HCV) infection, and severe aplastic anemia.[1][4][5] Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors, initiating intracellular signaling cascades that promote the proliferation and differentiation of these cells, ultimately leading to an increase in platelet production.[1][2][6] The primary signaling pathways activated by Eltrombopag include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the PI3K/AKT and MAPK/ERK pathways.[4][5][6][7]
Given that TPO can potentiate platelet reactivity to various agonists in vitro, a thorough evaluation of the in vivo effects of Eltrombopag on platelet function is crucial.[8] Flow cytometry is a powerful and essential tool for assessing platelet activation status by measuring the surface expression of specific markers. This application note provides detailed protocols for the analysis of platelet activation markers by flow cytometry in patients undergoing Eltrombopag treatment and summarizes key quantitative findings from relevant studies. The primary markers of interest are P-selectin (CD62P), a marker of alpha-granule release, and the activated conformation of the glycoprotein IIb/IIIa complex (GPIIb/IIIa), detected by the binding of a PAC-1 antibody, which is indicative of the final common pathway of platelet aggregation.[8][9]
Signaling Pathway of this compound
Caption: Eltrombopag signaling pathway in megakaryocytes.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies investigating the effects of Eltrombopag on platelet counts and activation markers.
Table 1: Platelet Count Response to Eltrombopag Treatment
| Study Population | Treatment Duration | Baseline Platelet Count (x 10⁹/L) | Post-Treatment Platelet Count (x 10⁹/L) | Reference |
| Healthy Male Subjects (75 mg dose) | 10 days | 235.9 | 354.9 | [10] |
| ITP Patients | 28 days | 32.5 ± 5.9 | Responders: >50 and 2-fold increase from baseline | [8][11] |
| ITP Patients (EXTEND Study) | Median 2.37 years | Median <30 | Median sustained >50 by week 2 | [12] |
| WAS/XLT Patients | At least 1 month | 55.9 ± 15.4 | Responders: ≥50 and double the baseline | [13] |
Table 2: Platelet Activation Markers Before and After Eltrombopag Treatment
| Marker | Condition | Baseline | Post-Eltrombopag | Reference |
| PAC-1 Binding (%) | Unstimulated (Healthy Subjects) | 7.5 (Placebo Day 1) | 4.8 (75 mg Eltrombopag Day 12) | [10] |
| P-selectin Expression | Unstimulated (ITP Patients) | Higher than controls | Slight increase | [8][14] |
| Activated GPIIb/IIIa | Unstimulated (ITP Patients) | Higher than controls | Unchanged | [8][14] |
| P-selectin Expression | High-Dose ADP Stimulation (ITP Patients) | Lower than controls | Significantly lower than baseline | [8] |
| Activated GPIIb/IIIa | High-Dose ADP Stimulation (ITP Patients) | No difference from controls | Significantly lower than baseline | [8] |
| P-selectin Expression | TRAP Stimulation (ITP Responders) | Lower than controls | Slight increase (not above control levels) | [8][9] |
| Activated GPIIb/IIIa | TRAP Stimulation (ITP Responders) | Lower than controls | Slight increase (not above control levels) | [8][9] |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for platelet activation analysis.
Detailed Methodology for Flow Cytometry Analysis of Platelet Activation
This protocol is a synthesized methodology based on common practices described in the cited literature.[8][15][16][17][18][19]
1. Materials and Reagents:
-
Whole blood collection tubes with 3.2% sodium citrate anticoagulant.
-
Phosphate-buffered saline (PBS).
-
HEPES-BSA buffer.
-
Platelet agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP-6).
-
Fluorochrome-conjugated monoclonal antibodies:
-
PAC-1 (FITC-conjugated), specific for the activated GPIIb/IIIa complex.
-
Anti-P-selectin (CD62P, PE-conjugated).
-
Anti-CD41 or anti-CD61 (PerCP-conjugated) for platelet identification.
-
-
Isotype control antibodies.
-
1% Paraformaldehyde (PFA) solution for fixation.
-
Flow cytometer.
2. Blood Collection and Handling:
-
Collect whole blood into a citrate-containing tube using a 21-gauge needle to minimize platelet activation.
-
Discard the first few milliliters of blood.
-
Gently invert the tube to mix the anticoagulant with the blood.
-
Allow the blood to rest for 20 minutes at room temperature before proceeding to avoid pre-activation of platelets.[18]
3. Sample Preparation and Staining (for unstimulated and stimulated platelets):
-
Unstimulated (Basal) Platelet Activation:
-
Dilute whole blood 1:10 in PBS or a suitable buffer.
-
In a flow cytometry tube, add 5 µL of the diluted blood.
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies (PAC-1, anti-CD62P, and a platelet-specific marker like anti-CD41).
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 1 mL of 1% PFA to fix the sample.
-
Vortex gently and store at 4°C in the dark until analysis (within 24 hours).
-
-
Agonist-Stimulated Platelet Activation:
-
Prepare working solutions of agonists (e.g., 20 µM ADP, 25 µM TRAP-6).
-
In separate flow cytometry tubes, add the agonist solution.
-
Add 5 µL of undiluted whole blood to the tubes containing the agonists and to a control tube with buffer only.
-
Incubate for the specified time (e.g., 5 minutes for ADP, 15 minutes for TRAP-6) at room temperature.
-
Add the antibody cocktail to each tube.
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix the samples by adding 1 mL of 1% PFA.
-
Vortex gently and store at 4°C in the dark until analysis.
-
4. Flow Cytometry Acquisition and Analysis:
-
Calibrate the flow cytometer using standardized beads.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot with logarithmic scales to visualize the platelet population.
-
Gate on the platelet population based on their characteristic FSC and SSC properties, and positive staining for a platelet-specific marker (e.g., CD41).
-
For each gated platelet population, analyze the fluorescence intensity of the activation markers (PAC-1 and CD62P).
-
Data can be expressed as the percentage of positive platelets and the mean fluorescence intensity (MFI).
Conclusion
Flow cytometry is an indispensable technique for the detailed analysis of platelet activation in patients treated with this compound. The provided protocols offer a standardized approach to sample preparation, staining, and analysis. The summarized data indicates that while patients with ITP may have a higher baseline level of platelet activation, treatment with Eltrombopag does not appear to induce further platelet hyper-reactivity and may even reduce agonist-induced activation.[8][14] These findings are crucial for understanding the safety profile of Eltrombopag and for monitoring patients during therapy. Researchers and clinicians can utilize these methods to further investigate the nuanced effects of TPO receptor agonists on platelet function in various clinical settings.
References
- 1. INTRODUCTION - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 6. This compound [benchchem.com]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Effects of eltrombopag on platelet count and platelet activation in Wiskott-Aldrich syndrome/X-linked thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Megakaryopoiesis with Eltrombopag Olamine in Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of megakaryopoiesis and platelet production using the small molecule thrombopoietin receptor agonist, Eltrombopag olamine. This protocol is intended for researchers in hematology, drug development professionals, and scientists investigating thrombopoiesis.
Introduction
Eltrombopag is a non-peptide thrombopoietin (TPO) mimetic that stimulates the differentiation and maturation of megakaryocytes, the precursors to platelets.[1][2][3] It binds to the transmembrane domain of the c-Mpl receptor, activating downstream signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK/ERK, which are crucial for physiological thrombopoiesis.[4][5][6] In vitro culture systems are invaluable for studying the mechanisms of Eltrombopag action and for screening potential therapeutic agents that modulate megakaryopoiesis. This document outlines a protocol for inducing megakaryocyte differentiation from human hematopoietic stem cells (HSCs) and assessing the effects of Eltrombopag.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vitro Megakaryopoiesis
| Reagent | Starting Cell Population | Optimal Concentration Range | Culture Duration |
| This compound | Human Cord Blood CD34+ HSCs | 200 - 2000 ng/mL | 13 days |
| Recombinant Human TPO (Positive Control) | Human Cord Blood CD34+ HSCs | 10 ng/mL | 13 days |
| Azacitidine (for specific co-culture studies) | Human Bone Marrow CD34+ Cells | Varies (pretreatment) | 3 days |
Note: The optimal concentration of Eltrombopag may vary depending on the specific cell source and culture conditions. A dose-response experiment is recommended to determine the optimal concentration for your system.
Table 2: Key Markers for Assessing Megakaryocyte Differentiation and Maturation
| Marker | Assay | Purpose |
| CD41 (integrin αIIb) | Flow Cytometry, Immunofluorescence | Megakaryocyte lineage marker |
| CD61 (integrin β3) | Flow Cytometry, Immunofluorescence | Megakaryocyte lineage marker[1][2] |
| CD42b (GPIbα) | Flow Cytometry | Mature megakaryocyte marker[1][2] |
| Ploidy Level | Flow Cytometry (Propidium Iodide) | Assessment of megakaryocyte endomitosis |
| RUNX-1, NF-E2 | - | Transcription factors crucial for megakaryocyte differentiation[1][2] |
| Phosphorylated STAT3, STAT5, AKT, ERK1/2 | Western Blot | Analysis of signaling pathway activation[1][2] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes from Human Cord Blood CD34+ Cells
This protocol describes the differentiation of human cord blood-derived hematopoietic stem cells (HSCs) into mature megakaryocytes in the presence of Eltrombopag.
Materials:
-
Cryopreserved human cord blood CD34+ cells
-
Serum-free expansion medium
-
Megakaryocyte differentiation medium
-
This compound stock solution
-
Recombinant human thrombopoietin (rHuTPO)
-
Cell culture plates
-
Sterile PBS
Procedure:
-
Thawing and Initial Culture of CD34+ Cells:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed serum-free expansion medium.
-
Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh expansion medium.
-
Culture the cells for 2-3 days to allow recovery and initial expansion.
-
-
Megakaryocyte Differentiation with Eltrombopag:
-
Harvest the expanded CD34+ cells and resuspend them in megakaryocyte differentiation medium.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a cell culture plate.
-
Prepare different concentrations of Eltrombopag (e.g., 200, 500, and 2000 ng/mL) and a positive control with rHuTPO (10 ng/mL).[1]
-
Add the respective concentrations of Eltrombopag or rHuTPO to the cell cultures.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 13 days.[1]
-
Perform partial media changes every 3-4 days by carefully removing half of the medium and replacing it with fresh medium containing the appropriate concentration of Eltrombopag or rHuTPO.
-
Protocol 2: Assessment of Megakaryocyte Maturation
A. Immunofluorescence Staining for CD61:
-
At day 13 of culture, harvest the cells and cytospin them onto glass slides.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against CD61 overnight at 4°C.
-
Wash the slides with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
B. Flow Cytometry for Ploidy Analysis:
-
Harvest the cells at day 13 and wash them with PBS.
-
Fix the cells in 70% cold ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the ploidy levels (2N, 4N, 8N, 16N, etc.).[7]
Protocol 3: Proplatelet Formation and Platelet Production Assay
-
At the end of the 13-day culture period, harvest the mature megakaryocytes.
-
Plate the megakaryocytes on fibrinogen-coated plates or slides, which is known to support proplatelet formation.[2]
-
Incubate for 4-6 hours to allow for proplatelet extension.
-
Visualize and quantify proplatelet-forming megakaryocytes using phase-contrast microscopy.
-
To quantify platelet-like particles, collect the culture supernatant and centrifuge at a low speed to pellet any remaining cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the platelet-like particles.
-
Resuspend the platelet pellet and count the particles using a hemocytometer or an automated cell counter.
Mandatory Visualizations
Caption: Eltrombopag signaling pathway in megakaryopoiesis.
Caption: Experimental workflow for assessing megakaryopoiesis.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 5. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing functional platelet release in vivo from in vitro–grown megakaryocytes using small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of STAT Phosphorylation Induced by Eltrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation induced by Eltrombopag olamine using Western blotting. Eltrombopag is a small-molecule thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis and platelet production.[1][2] Its mechanism of action involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][3][4]
Introduction to Eltrombopag and the JAK-STAT Pathway
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that activates associated JAK family kinases, primarily JAK2.[5][6] This activation leads to the phosphorylation of STAT proteins, particularly STAT3 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival of megakaryocytic lineages.[2] Unlike endogenous thrombopoietin (TPO), Eltrombopag's interaction with the TPO-R may initiate a distinct signaling cascade, also involving the activation of AKT and ERK pathways.[3]
Data Presentation: Quantitative Analysis of STAT Phosphorylation
The following tables summarize quantitative data on the dose-dependent effect of Eltrombopag on the phosphorylation of STAT3 and STAT5 in human hematopoietic stem cells differentiated into megakaryocytes. The data is presented as a fold increase in phosphorylation compared to cells treated with recombinant human TPO (rHuTPO).
Table 1: Eltrombopag-Induced STAT3 Phosphorylation
| Eltrombopag Concentration (ng/mL) | Fold Increase in pSTAT3 vs. rHuTPO (10 ng/mL) |
| 200 | ~1.5 |
| 500 | ~2.0 |
| 2000 | ~2.5 |
Data is estimated from densitometric analysis presented in Di Buduo et al., Haematologica, 2017.[1]
Table 2: Eltrombopag-Induced STAT5 Phosphorylation
| Eltrombopag Concentration (ng/mL) | Fold Increase in pSTAT5 vs. rHuTPO (10 ng/mL) |
| 200 | ~1.8 |
| 500 | ~2.2 |
| 2000 | ~2.8 |
Data is estimated from densitometric analysis presented in Di Buduo et al., Haematologica, 2017.[1]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of STAT3 and STAT5 phosphorylation in response to Eltrombopag treatment, based on established protocols.[1]
Cell Culture and Treatment
-
Cell Line: Human cord blood-derived CD34+ hematopoietic stem cells are a suitable model.
-
Differentiation: Differentiate cells towards the megakaryocytic lineage using appropriate cytokine cocktails (e.g., TPO, SCF, IL-6, IL-9).
-
Eltrombopag Treatment: On day 13 of differentiation, starve the cells in a cytokine-free medium for 4-6 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL) for 15-30 minutes. A positive control of recombinant human TPO (10 ng/mL) and an untreated negative control should be included.
Protein Extraction
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of the proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel (SDS-PAGE) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3), phosphorylated STAT5 (pSTAT5), total STAT3, and total STAT5 overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated STAT protein levels to the total STAT protein levels to account for any variations in protein loading.
Mandatory Visualizations
Signaling Pathway of Eltrombopag-Induced STAT Phosphorylation
Caption: Eltrombopag activates the JAK-STAT pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for STAT phosphorylation analysis.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag Effectiveness and Tolerability in Chronic Immune Thrombocytopenia: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays with Eltrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag olamine, an orally bioavailable small-molecule thrombopoietin receptor (TPO-R) agonist, is primarily recognized for its role in stimulating megakaryopoiesis and platelet production.[1] Its mechanism of action involves binding to the transmembrane domain of the TPO receptor (c-Mpl), which in turn activates downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK/ERK) pathways.[2][3][4] This activation promotes the proliferation and differentiation of megakaryocyte precursor cells.[2][3]
Interestingly, emerging research has revealed that Eltrombopag also exerts effects on various cancer cell lines, often resulting in a dose-dependent decrease in proliferation.[5] This anti-proliferative activity is, in some cases, independent of TPO-R expression and has been linked to off-target effects such as iron chelation, which can impair DNA replication and induce cell cycle arrest.[6][7] Additionally, Eltrombopag has been found to directly bind to Syndecan-4 (SDC4), enhancing MAPK signaling in certain cancer cells.[6]
These findings underscore the importance of accurately assessing the impact of Eltrombopag on cell viability and proliferation in various cellular contexts. This document provides detailed application notes and protocols for conducting such assays, tailored for researchers in oncology, hematology, and drug development.
Data Presentation: Eltrombopag's Effect on Cancer Cell Line Proliferation
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of Eltrombopag in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation(s) |
| Solid Tumors | |||
| MCF-7 | Breast Cancer | 19.0 | [8] |
| BT474 | Breast Cancer | 9.6 | [8] |
| HCC1937 | Breast Cancer | 10.7 | [8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 9.0 | [8] |
| NCI-H226 | Non-Small Cell Lung Cancer (NSCLC) | 3.7 | [8] |
| OVCAR3 | Ovarian Cancer | 4.8 | [8] |
| OVCAR4 | Ovarian Cancer | 11.0 | [8] |
| SKOV-3 | Ovarian Cancer | 49.7 | [8] |
| Huh7 | Hepatocellular Carcinoma (HCC) | ~40-100 | [9] |
| HepG2 | Hepatocellular Carcinoma (HCC) | ~40-100 | [9] |
| Hep3B | Hepatocellular Carcinoma (HCC) | ~40-100 | [9] |
| Hematologic Malignancies | |||
| K562 | Chronic Myelogenous Leukemia | 5.6 - 15.4 | [5] |
| U937 | Histiocytic Lymphoma | 5.6 - 15.4 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | 5.6 - 15.4 | [5] |
| Various Leukemia & Lymphoma Lines | - | 0.56 - 5.9 | [10] |
Signaling Pathways and Experimental Workflow
Eltrombopag Signaling Pathways
Eltrombopag primarily acts through the TPO receptor but also has off-target effects. The diagrams below illustrate the key signaling cascades.
Caption: Eltrombopag's canonical TPO-R signaling pathway.
Caption: Eltrombopag's off-target signaling mechanisms.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of Eltrombopag on cell viability and proliferation.
Caption: Workflow for cell viability/proliferation assays.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent or suspension cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (prepare stock solution in DMSO, protect from light)
-
Selected cell line and appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many cancer lines) in 100 µL of culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells).
-
-
Eltrombopag Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting range based on published data is 0.1 to 100 µg/mL.[5][8][9]
-
For adherent cells, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Eltrombopag.
-
For suspension cells, add 100 µL of a 2x concentrated Eltrombopag solution to the existing 100 µL of cell suspension.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest Eltrombopag concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each Eltrombopag concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the log of Eltrombopag concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a highly sensitive method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound (prepare stock solution in DMSO, protect from light)
-
Selected cell line and appropriate culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1), using opaque-walled 96-well plates. Seed cells in 100 µL of culture medium.
-
-
Eltrombopag Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (i.e., add 100 µL of reagent to each well).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each Eltrombopag concentration relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the % viability against the log of Eltrombopag concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Concluding Remarks
The provided protocols and application notes offer a comprehensive guide for investigating the effects of this compound on cell viability and proliferation. Given the compound's dual role as a TPO-R agonist and, in some contexts, an anti-proliferative agent, careful and precise execution of these assays is crucial. The summarized IC₅₀ values and signaling pathway diagrams provide a solid foundation for experimental design and data interpretation. Researchers are encouraged to optimize cell seeding densities and incubation times for their specific cell lines and experimental conditions.
References
- 1. drugs.com [drugs.com]
- 2. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low response to Eltrombopag olamine in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low or inconsistent responses to Eltrombopag olamine in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Eltrombopag? A1: Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1] Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor (c-Mpl), Eltrombopag interacts with the transmembrane domain of the receptor.[2][3] This binding initiates intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including AKT and ERK signaling.[3][4] This process promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production.[5]
Q2: Why is my Eltrombopag assay not working in standard mouse or rat cell lines? A2: Eltrombopag's activity is highly species-specific, showing efficacy only in humans and non-human primates.[6] This specificity is due to a single amino acid difference in the transmembrane domain of the TPO receptor in other species.[6] Therefore, standard rodent cell lines will not respond to Eltrombopag unless they have been genetically engineered to express the human TPO receptor (hTPO-R).
Q3: What is the recommended concentration range for Eltrombopag in cell-based assays? A3: The effective concentration of Eltrombopag is highly dependent on the cell type and the experimental endpoint (e.g., proliferation vs. differentiation). For inducing human megakaryocyte differentiation from hematopoietic stem cells, concentrations between 200 ng/mL and 2000 ng/mL have been shown to be effective, while concentrations of 50-100 ng/mL may fail to produce a response.[7][8] For specific cell lines, the half-maximal effective concentration (EC50) can be much lower (see Table 1 for details).[9]
Q4: How should I prepare and store this compound solutions? A4: For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[10] It is crucial to follow the manufacturer's instructions for solubilizing the compound. Given its mechanism of action involves chelation, it is critical to avoid solutions containing high concentrations of polyvalent cations.
Q5: Can I use Eltrombopag in media containing Fetal Bovine Serum (FBS)? A5: Yes, but with caution. The absorption and activity of Eltrombopag are significantly reduced by polyvalent cations such as calcium, iron, magnesium, and zinc.[11][12] Standard cell culture media and FBS contain these cations. If a low response is observed, consider using a low-calcium meal formulation or reducing the serum concentration if possible for the duration of the drug treatment.[12] Alternatively, perform a dose-response experiment to determine the optimal Eltrombopag concentration in your specific media and serum conditions.
Section 2: Troubleshooting Guide for Low Response
This guide addresses the common issue of observing a weak or absent response to Eltrombopag in a cell-based assay.
Problem: No or Very Low Biological Response to Eltrombopag
Question 1: Is your Eltrombopag concentration optimal for the specific assay?
-
Potential Cause: The concentration of Eltrombopag may be too low for the desired biological effect. The effective dose varies significantly between assays measuring proliferation and those measuring differentiation.
-
Recommended Action:
-
Consult the literature for effective concentrations in similar experimental systems (see Table 1).
-
Perform a dose-response curve experiment, typically ranging from 0.1 µM to 30 µM, to determine the optimal concentration for your specific cell type and endpoint.[6][9]
-
For megakaryocyte differentiation from primary human cells, ensure concentrations are at least 200 ng/mL.[8]
-
Question 2: Is your cell system appropriate for Eltrombopag?
-
Potential Cause: The cells being used do not express a functional human TPO receptor (c-Mpl), or there is a defect in the downstream signaling pathways. As noted in the FAQs, Eltrombopag is not active on rodent cells.[6]
-
Recommended Action:
-
Verify Receptor Expression: Confirm the presence of the human TPO receptor on your target cells using methods like flow cytometry, Western blot, or qPCR.
-
Use a Positive Control: Include a positive control compound, such as recombinant human TPO (rHuTPO), to confirm that the signaling pathway is intact and the cells are capable of responding.[7]
-
Check Cell Line Integrity: If using a continuous cell line, ensure it has a low passage number and has not undergone genetic drift, which could lead to loss of receptor expression.
-
Question 3: Are your culture conditions interfering with Eltrombopag activity?
-
Potential Cause: Eltrombopag is a chelator of polyvalent cations.[13] High concentrations of ions like Ca²⁺, Mg²⁺, Fe²⁺, and Zn²⁺ in the culture medium or serum can bind to Eltrombopag and inhibit its biological activity.[11][12]
-
Recommended Action:
-
Review Media Composition: Be aware of the cation concentrations in your basal medium and supplements.
-
Time Eltrombopag Addition: Do not add Eltrombopag simultaneously with cation-rich supplements. Allow cells to adhere or stabilize before introducing the drug.
-
Test Low-Cation Conditions: If possible, test the drug's effect in a low-serum or serum-free medium, or a medium with a lower calcium concentration, to see if the response improves.[12]
-
Question 4: Is your assay endpoint and timing appropriate to detect a response?
-
Potential Cause: The time course for Eltrombopag's effects can be slow, especially for differentiation, and the chosen readout may not be optimal. In vivo, platelet count increases are typically observed within one to two weeks.[14]
-
Recommended Action:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation period. For differentiation of hematopoietic stem cells, this may require 10-14 days.[7][8]
-
Select Appropriate Markers:
-
For proliferation , use assays like BrdU incorporation or cell counting at earlier time points (e.g., 2-3 days).[9]
-
For megakaryocyte differentiation , measure late-stage markers such as surface expression of CD41 and CD42b, or analyze cell ploidy by flow cytometry at later time points.[7]
-
For signaling activation (e.g., pSTAT5, pERK), analyze cell lysates at very early time points (e.g., 5-60 minutes) post-stimulation.[15]
-
-
Section 3: Quantitative Data Summary
Table 1: Reported Effective Concentrations of Eltrombopag in Cell-Based Assays
| Cell Type / Assay System | Endpoint | Effective Concentration (EC₅₀ or Range) | Reference(s) |
| Murine BAF3 cells with human TPO-R (BAF3/hTpoR) | Proliferation | EC₅₀: 0.03 µM | [9] |
| Murine BAF3 cells with hTPO-R and STAT-activated reporter | Reporter Gene | EC₅₀: 0.27 µM | [9] |
| Human bone marrow CD34+ cells | Differentiation (CD41+) | EC₅₀: 0.1 µM | [9] |
| Human cord blood-derived HSCs | Differentiation | No effect at 50-100 ng/mL | [7][8] |
| Human cord blood-derived HSCs | Differentiation | Effective at 200-2000 ng/mL | [7][8] |
| N2C-Tpo and HEL92.1.7 leukemia cell lines | Proliferation | IC₅₀: 20.7 µg/mL and 2.3 µg/mL | [9] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol is adapted from methodologies demonstrated to be effective for Eltrombopag.[7][8]
-
Cell Isolation: Isolate CD34+ hematopoietic stem cells (HSCs) from human cord blood, peripheral blood, or bone marrow using immunomagnetic bead selection according to the manufacturer's instructions.
-
Culture Initiation: Culture the isolated CD34+ HSCs in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail to promote megakaryocytic lineage commitment. A typical cocktail includes TPO (10 ng/mL), SCF (25 ng/mL), and IL-6 (10 ng/mL).
-
Eltrombopag Treatment:
-
On day 0 of culture, add this compound to the desired final concentration (a titration from 200 ng/mL to 2000 ng/mL is recommended). Include a vehicle-only control and a positive control (e.g., 10 ng/mL rHuTPO).
-
Culture the cells for 13-14 days at 37°C and 5% CO₂.
-
Perform half-media changes every 3-4 days with fresh media containing the appropriate cytokines and Eltrombopag concentration.
-
-
Endpoint Analysis (Day 13-14):
-
Flow Cytometry: Harvest cells and stain with fluorescently-conjugated antibodies against megakaryocyte surface markers (e.g., CD41a, CD61, CD42b) to determine the percentage of mature megakaryocytes.
-
Ploidy Analysis: For ploidy, fix the cells and stain with a DNA dye like Propidium Iodide (PI). Analyze the DNA content using flow cytometry to assess megakaryocyte polyploidization.
-
Morphology: Prepare cytospins and perform May-Grünwald-Giemsa staining to visually inspect megakaryocyte morphology.
-
Protocol 2: Western Blot for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key signaling molecules downstream of the TPO receptor.[15]
-
Cell Culture and Starvation: Culture a TPO-R-expressing cell line (e.g., HEL92.1.7 or engineered BAF3/hTpoR) to 70-80% confluency. To reduce basal signaling, starve the cells in a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to stimulation.
-
Stimulation: Treat the starved cells with Eltrombopag (e.g., 2000 ng/mL) for short time intervals (e.g., 0, 5, 15, 30, and 60 minutes).
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5, AKT, and ERK as loading controls.
-
Section 5: Visual Guides and Workflows
Caption: Eltrombopag binds the TPO-R transmembrane domain, activating JAK/STAT and MAPK pathways.
Caption: A logical workflow for troubleshooting low or no response in Eltrombopag assays.
Caption: Standard experimental workflow for assessing megakaryocyte differentiation with Eltrombopag.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INTRODUCTION - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncolink.org [oncolink.org]
- 13. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.europa.eu [ec.europa.eu]
- 15. haematologica.org [haematologica.org]
Technical Support Center: Mitigating Eltrombopag Olamine-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Eltrombopag olamine-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing significant elevations in liver enzymes (ALT, AST) in our rat model after Eltrombopag administration. What could be the issue?
A1: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Dosage and Duration: Eltrombopag-induced hepatotoxicity is dose-dependent. Toxicity studies in rodents have shown hepatocyte degeneration at higher doses. You may need to perform a dose-response study to determine the optimal dose for inducing consistent, measurable hepatotoxicity in your specific animal strain. The duration of administration is also critical; liver enzyme elevations may take several days to weeks to become apparent.
-
Animal Strain and Species: There can be significant variability in drug metabolism and susceptibility to liver injury between different strains and species of rodents. While rats and mice have been used in toxicity studies, one may be more susceptible than the other. Ensure you are using a strain known to be sensitive to drug-induced liver injury.
-
Route of Administration: Eltrombopag is administered orally in clinical settings. Ensure your gavage technique is correct and the drug is being absorbed effectively. Inconsistent administration can lead to variable results.
-
Baseline Liver Health: Ensure your animals are healthy and free from underlying liver conditions that could affect the results. It is recommended to perform baseline liver function tests before starting the experiment.
Q2: We are observing high inter-animal variability in liver enzyme levels. How can we reduce this?
A2: High variability can obscure the true effect of your interventions. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration (time of day, gavage technique), and sample collection, are standardized across all groups.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the facility and housing conditions before starting the experiment to reduce stress-related physiological changes.
-
Homogenous Animal Population: Use animals of the same age, sex, and from the same supplier to minimize genetic and physiological differences.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers on the group mean.
Q3: Can we use N-acetylcysteine (NAC) to mitigate Eltrombopag-induced hepatotoxicity in our animal model?
A3: Yes, N-acetylcysteine (NAC) is a plausible candidate for mitigating Eltrombopag-induced hepatotoxicity. NAC is a well-known antioxidant and a precursor to glutathione (GSH), a major cellular antioxidant. Since oxidative stress is a suspected mechanism in Eltrombopag-induced liver injury, NAC could be hepatoprotective. One study showed that NAC could cancel the inhibitory effect of Eltrombopag on HepG2 cell growth, suggesting a protective role against oxidative stress-induced damage[1].
Q4: Are there other potential mitigating agents we can investigate besides NAC?
A4: Yes, other agents that target oxidative stress and inflammation could be effective. Consider investigating:
-
Silymarin: A flavonoid extracted from milk thistle, silymarin is a potent antioxidant with established hepatoprotective effects against various toxins. It acts as a free radical scavenger and can enhance the liver's own antioxidant capacity[2][3][4].
-
Nrf2 Activators: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress[5][6][7]. Investigating compounds that activate this pathway, such as sulforaphane, could be a promising strategy to protect against Eltrombopag-induced liver damage.
Q5: How do we confirm that the observed hepatotoxicity is due to oxidative stress?
A5: To confirm the role of oxidative stress, you should measure key biomarkers in liver tissue homogenates:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels, a common marker of lipid peroxidation and oxidative damage[5][7][8].
-
Antioxidant Enzymes: Assess the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[5][7][8]. A decrease in the activity of these enzymes in the Eltrombopag-treated group would suggest an overwhelmed antioxidant defense system.
-
Glutathione Levels: Measure the levels of reduced glutathione (GSH). Depletion of GSH is an early indicator of oxidative stress.
Quantitative Data Summary
Table 1: Representative Changes in Liver Function Tests in a Rodent Model of Drug-Induced Hepatotoxicity
| Parameter | Control Group | Drug-Induced Injury Group | Mitigating Agent + Drug Group |
| ALT (U/L) | 35 ± 5 | 150 ± 20 | 60 ± 8# |
| AST (U/L) | 80 ± 10 | 250 ± 30 | 110 ± 15# |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 1.5 ± 0.3* | 0.5 ± 0.1# |
*Data are presented as mean ± SD. p < 0.05 compared to Control Group. #p < 0.05 compared to Drug-Induced Injury Group. These are representative values from a generic drug-induced liver injury model and may vary depending on the specific drug, dose, and animal model used.
Table 2: Representative Changes in Oxidative Stress Markers in Liver Tissue in a Rodent Model of Drug-Induced Hepatotoxicity
| Parameter | Control Group | Drug-Induced Injury Group | Mitigating Agent + Drug Group |
| MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.6 | 2.0 ± 0.3# |
| SOD (U/mg protein) | 150 ± 15 | 70 ± 10 | 120 ± 12# |
| CAT (U/mg protein) | 80 ± 8 | 35 ± 5 | 65 ± 7# |
| GPx (U/mg protein) | 120 ± 12 | 50 ± 8 | 95 ± 10# |
*Data are presented as mean ± SD. p < 0.05 compared to Control Group. #p < 0.05 compared to Drug-Induced Injury Group. These are representative values and may vary.
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in a Rat Model
-
Animals: Use male Wistar rats (200-250 g). House them in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups: Control, Eltrombopag, and Eltrombopag + Mitigating Agent.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage once daily.
-
Eltrombopag Group: Administer this compound orally by gavage. A starting dose of 60 mg/kg/day can be considered based on toxicity studies, but a dose-finding study is recommended[9].
-
Treatment Group: Administer the mitigating agent (e.g., NAC at 150 mg/kg/day, i.p. or Silymarin at 100 mg/kg/day, oral) 1-2 hours before Eltrombopag administration[10][11].
-
-
Duration: Continue the treatment for 14 to 28 days.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood via cardiac puncture for biochemical analysis and liver tissue for histopathology and oxidative stress marker analysis.
Protocol 2: Assessment of Liver Function
-
Blood Collection: Collect blood in tubes without anticoagulant and allow it to clot.
-
Serum Separation: Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Use commercial assay kits to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin according to the manufacturer's instructions.
Protocol 3: Measurement of Oxidative Stress Markers in Liver Tissue
-
Tissue Homogenization: Homogenize a portion of the liver tissue in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for the assays.
-
Assays: Use commercially available kits to measure:
-
Malondialdehyde (MDA) concentration (as an indicator of lipid peroxidation).
-
Superoxide Dismutase (SOD) activity.
-
Catalase (CAT) activity.
-
Glutathione Peroxidase (GPx) activity.
-
Protocol 4: Histopathological Examination of Liver Tissue
-
Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for histopathological changes such as inflammation, necrosis, and steatosis.
Visualizations
Caption: Proposed pathway of Eltrombopag-induced hepatotoxicity.
Caption: Potential mitigation pathway via Nrf2 activation.
Caption: General experimental workflow for studying hepatotoxicity.
References
- 1. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 2. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. N-Acetylcysteine may exert hepatoprotective effect by regulating Meteorin-Like levels in Adriamycin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mc.minia.edu.eg [mc.minia.edu.eg]
Technical Support Center: Managing Off-Target Effects of Eltrombopag Olamine in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and troubleshooting the off-target effects of Eltrombopag olamine in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of this compound in preclinical research?
A1: The main off-target effects observed in preclinical studies are iron chelation, inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), and the potential for cataract formation and phototoxicity.[1][2][3][4]
Q2: How does the iron chelation activity of Eltrombopag affect experimental outcomes?
A2: Eltrombopag's ability to chelate intracellular iron can influence cellular processes beyond its intended thrombopoietin receptor (TPO-R) agonism.[1][5] This can be particularly relevant in studies involving iron metabolism, hematopoiesis, and cellular proliferation. At high concentrations, the iron-chelating activity of Eltrombopag may impair platelet production, a counterintuitive effect for a TPO-R agonist.[1]
Q3: What is the significance of Eltrombopag's inhibition of the ABCG2/BCRP transporter?
A3: ABCG2/BCRP is a drug efflux transporter that plays a role in the disposition of many compounds.[2][6] Inhibition of this transporter by Eltrombopag can lead to altered pharmacokinetics of co-administered substrates, potentially increasing their intracellular concentrations and leading to unexpected toxicity or efficacy. This is a critical consideration in drug-drug interaction studies.
Q4: Is cataract formation a significant concern in preclinical animal models?
A4: Preclinical studies in young rodents have indicated a potential for cataract development at doses significantly higher than human clinical exposure (≥4 times).[3] While the direct translation to human risk is still monitored, it is a noteworthy finding in toxicology studies, particularly in long-term rodent experiments.
Q5: Should I be concerned about phototoxicity in my in vitro or in vivo experiments?
A5: While initial in vitro studies suggested a potential for phototoxicity, this was not substantiated in subsequent animal studies or in clinical trials with healthy volunteers.[4][7] For standard preclinical protocols, significant phototoxicity is not an expected outcome.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation at High Eltrombopag Concentrations
| Potential Cause | Troubleshooting Steps |
| Iron Depletion: At high doses, Eltrombopag's iron-chelating properties can become dominant, leading to the depletion of intracellular iron essential for cellular processes and potentially impairing cell growth or platelet production.[1] | 1. Dose-Response Curve: Perform a detailed dose-response analysis to identify the concentration at which the inhibitory effect begins. 2. Iron Supplementation: In in vitro assays, assess if co-incubation with an iron source (e.g., ferric citrate) can rescue the inhibitory effect. 3. Monitor Iron Status: In in vivo studies, monitor serum ferritin and transferrin saturation to correlate with the observed effects. |
| Off-Target Kinase Inhibition: While not its primary mechanism, high concentrations of small molecules can sometimes lead to non-specific kinase inhibition. | 1. Kinase Profiling: If the issue persists and is critical to the study, consider performing a kinase profiling assay to identify any unintended targets at the concentrations used. |
Issue 2: Discrepancies in Pharmacokinetic Data of Co-Administered Compounds
| Potential Cause | Troubleshooting Steps |
| BCRP/ABCG2 Inhibition: Eltrombopag is a known inhibitor of the BCRP/ABCG2 transporter.[2] If your co-administered compound is a substrate of this transporter, its efflux will be inhibited, leading to increased plasma and tissue concentrations. | 1. Substrate Identification: Determine if the co-administered drug is a known substrate of ABCG2/BCRP. 2. In Vitro Transporter Assays: Conduct in vitro transporter assays (e.g., using Caco-2 cells or vesicles expressing ABCG2) to confirm the interaction and quantify the inhibitory potential of Eltrombopag. 3. Adjust Dosing: In in vivo studies, consider adjusting the dose of the co-administered substrate or using a compound that is not a BCRP substrate if possible. |
Quantitative Data Summary
Table 1: In Vitro Activity of Eltrombopag
| Parameter | Cell Line/System | Value | Reference |
| TPO-R Activation (EC50) | STAT-based interferon regulatory factor-1 promoter | 0.1-0.27 µM | [8] |
| Megakaryocyte Proliferation (EC50) | TPO-dependent human megakaryocytic leukemia cell line | 0.03 µM | [8] |
| Megakaryocyte Differentiation (EC50) | CD34+ progenitor cells | 30-300 nM | [9] |
| IC50 for I2-receptor | In vitro radio-ligand binding assay | 1.7 µM | [10] |
| IC50 for Estrogen-α-receptor | In vitro radio-ligand binding assay | 0.3 µM | [10] |
| IC50 for Estrogen-β-receptor | In vitro radio-ligand binding assay | 1.9 µM | [10] |
Experimental Protocols
Protocol 1: Assessing the Impact of Eltrombopag's Iron Chelation on Megakaryocyte Maturation In Vitro
-
Cell Culture: Culture human CD34+ progenitor cells in a suitable medium supplemented with cytokines to promote megakaryocyte differentiation.
-
Experimental Groups:
-
Control (vehicle)
-
Eltrombopag (low concentration, e.g., 1 µM)
-
Eltrombopag (high concentration, e.g., 10 µM)
-
Eltrombopag (high concentration) + Ferric Citrate (e.g., 50 µM)
-
-
Treatment: Treat the cells for a period conducive to megakaryocyte maturation (e.g., 7-10 days).
-
Analysis:
-
Flow Cytometry: Stain cells with antibodies against megakaryocyte markers (e.g., CD41a, CD42b) to assess the percentage of mature megakaryocytes.
-
Proplatelet Formation Assay: Observe the formation of proplatelets from mature megakaryocytes using microscopy.
-
Intracellular Iron Measurement: Use a fluorescent iron indicator (e.g., FerroOrange) to measure changes in intracellular labile iron pools.
-
-
Expected Outcome: Low-dose Eltrombopag is expected to promote megakaryocyte maturation, while high-dose Eltrombopag may show an inhibitory effect that is rescued by iron supplementation.[1]
Protocol 2: In Vitro Evaluation of Eltrombopag's BCRP/ABCG2 Inhibition
-
Cell Line: Use a cell line that overexpresses BCRP/ABCG2 (e.g., MDCK-BCRP) and a parental control line.
-
Substrate: Select a known fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).
-
Assay:
-
Pre-incubate the cells with varying concentrations of Eltrombopag or a known BCRP inhibitor (positive control, e.g., Ko143).
-
Add the fluorescent BCRP substrate and incubate for a defined period.
-
Measure the intracellular accumulation of the fluorescent substrate using flow cytometry or a fluorescence plate reader.
-
-
Data Analysis: Calculate the IC50 value for Eltrombopag's inhibition of BCRP-mediated efflux.
-
Expected Outcome: Eltrombopag will increase the intracellular accumulation of the fluorescent substrate in the BCRP-overexpressing cells in a concentration-dependent manner.
Visualizations
Caption: On-target signaling pathway of Eltrombopag via the TPO receptor.
Caption: Off-target effect of Eltrombopag via iron chelation.
References
- 1. Validate User [ashpublications.org]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Outcomes of Eltrombopag Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eltrombopag (75 mg) does not induce photosensitivity: results of a clinical pharmacology trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The European Medicines Agency review of eltrombopag (Revolade) for the treatment of adult chronic immune (idiopathic) thrombocytopenic purpura: summary of the scientific assessment of the Committee for Medicinal Products for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eltrombopag Olamine Dose-Response Curve Generation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for generating reliable dose-response curves for Eltrombopag olamine in new cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the primary mechanism of action for Eltrombopag that I should be aware of when designing my experiment?
A: Eltrombopag is a nonpeptide, small-molecule thrombopoietin receptor (TPO-R) agonist.[1] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular portion of the receptor, Eltrombopag interacts with the transmembrane domain of the TPO-R (also known as c-Mpl).[2][3] This binding initiates intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets.[3][4] The primary signaling pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK2 and STAT5, as well as the MAPK/ERK and AKT pathways.[3][5][6][7]
References
- 1. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. INTRODUCTION - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in research-grade Eltrombopag olamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing impurities in research-grade Eltrombopag olamine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in research-grade this compound?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities arise during the synthesis of the active pharmaceutical ingredient (API), while degradation products form due to the decomposition of the API under various environmental conditions.[2]
Commonly identified process-related impurities include:
-
This compound ester (1) [1]
-
2-aminophenol analogue of eltrombopag (2) [1]
-
3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid (3) [1]
-
2′-hydroxy[1,1-biphenyl]-3-carboxylic acid (4) [1]
-
Precursors and intermediates from the synthetic route, such as 3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (Eltro-1) .[3][4]
Degradation products can be formed under stress conditions like exposure to acid, base, and oxidation.[5] Common degradation pathways include demethylation and decarboxylation.[2]
Q2: How can I identify unknown peaks in my chromatogram when analyzing this compound?
A2: Unknown peaks in your chromatogram likely represent impurities. Identification can be achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (daughter ions), you can propose a structure for the unknown impurity.[2] Comparing the retention time with commercially available impurity reference standards can confirm the identity.[6][7]
Q3: What are the recommended storage conditions for research-grade this compound to minimize degradation?
A3: To ensure the stability of research-grade this compound, it should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[8] The recommended storage temperature is often -20°C.[8] Stability studies have shown that the drug product is generally very stable with no significant degradation observed under recommended storage conditions.[9] The substance is stable under thermal and photolytic conditions but can degrade significantly in the presence of acid, base, or oxidative stress.[5]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Yes, this compound is known to be incompatible with reducing sugars, such as lactose.[10] This incompatibility can lead to a Maillard reaction, resulting in the formation of degradation products.[10] Therefore, it is advisable to use diluents that are substantially free of reducing sugars in your formulations.[10]
Troubleshooting Guide
Problem 1: My HPLC/UPLC analysis shows a higher-than-expected number of impurities in a freshly prepared solution of this compound.
-
Question: Could the solvent be causing degradation?
-
Answer: Yes. This compound is susceptible to degradation in acidic and basic conditions. Ensure that your diluent is neutral and free of acidic or basic contaminants. A common diluent is a mixture of acetonitrile and water.[11]
-
-
Question: Is my sample preparation method appropriate?
-
Answer: High temperatures can promote degradation. Avoid excessive heating during sample dissolution. If solubility is an issue, moderate heat can be used with caution, for example, dissolving in DMSO at 65-70°C for a short period.[12]
-
Problem 2: I am observing batch-to-batch variability in the impurity profile of my this compound.
-
Question: What could be the source of this variability?
-
Answer: Batch-to-batch variability in impurities can stem from differences in the synthetic process or the quality of starting materials and intermediates.[4][13] It is crucial to source your research-grade this compound from a reputable supplier who can provide a certificate of analysis with detailed impurity profiles for each batch.
-
-
Question: How can I control for this variability in my experiments?
-
Answer: Always run a fresh standard of this compound with a known purity and impurity profile alongside your experimental samples. This will allow you to distinguish between pre-existing impurities in your batch and those that may have formed during your experiment.
-
Problem 3: I am trying to purify this compound, but I am having difficulty removing a specific impurity.
-
Question: What purification methods are effective for this compound?
-
Answer: A common purification technique involves crystallization using a solvent and anti-solvent system.[12] For instance, dissolving the crude this compound in dimethyl sulfoxide (DMSO) and then adding ethanol as an anti-solvent can effectively precipitate the purified product.[12] Column chromatography can also be employed for purification.[14]
-
-
Question: How can I improve the efficiency of my purification process?
-
Answer: The choice of solvents is critical. The solvent should provide good solubility for this compound at a slightly elevated temperature but poor solubility at room temperature, while the anti-solvent should be one in which this compound is poorly soluble. Optimizing the ratio of solvent to anti-solvent and the cooling rate can significantly improve purification efficiency and crystal quality.
-
Data Presentation
Table 1: Summary of Potential Impurities in this compound
| Impurity Name/Type | Origin | Method of Identification | Reference |
| This compound ester (1) | Process-Related | Synthesis and Characterization | [1][15] |
| 2-aminophenol analogue of eltrombopag (2) | Process-Related | Synthesis and Characterization | [1][15] |
| 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid (3) | Process-Related | Synthesis and Characterization | [1][15] |
| 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid (4) | Process-Related/Degradation | Synthesis and Characterization | [1][15] |
| Demethylation and Decarboxylation Products | Degradation (Oxidative) | LC-MS/MS | [2] |
| Eltro-1 (3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid) | Process-Related (Precursor) | HPLC | [3][4] |
| N-Nitroso Eltrombopag | Impurity | Not Specified | [] |
| Eltrombopag Dimer | Impurity | Not Specified | [6] |
Table 2: Forced Degradation Study Results for this compound
| Stress Condition | Reagents and Conditions | Degradation Observed | Reference |
| Acidic Degradation | 1 N HCl at 60°C for 2.5 hours | Significant Degradation | [5] |
| Alkaline Degradation | 0.05 N NaOH at room temperature for 24 hours | Significant Degradation | [5] |
| Oxidative Degradation | 0.3% H₂O₂ for 1 hour | Significant Degradation | [5] |
| Thermal Degradation | 60°C for 1 hour | Stable | [5] |
| Photolytic Degradation | Exposed to light | Stable | [5] |
Experimental Protocols
1. Protocol for Impurity Profiling by RP-UPLC
This protocol is a representative method for the quantitative determination of this compound and its degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: Water (adjusted to pH 3 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Isocratic elution with a ratio of 30:70 (A:B).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 3 µL.
-
Run Time: 2 minutes.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 200 µg/mL) in the diluent (Acetonitrile:Water 70:30 v/v).
-
Dilute the stock solution to the desired concentration for analysis (e.g., 50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. Protocol for Forced Degradation Studies
-
Objective: To assess the stability of this compound and identify potential degradation products.
-
General Sample Preparation: Prepare a solution of this compound in a suitable solvent. Subject the solution to the stress conditions outlined below. After the specified time, neutralize the solution if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC/UPLC method.
-
Acidic Degradation: Treat the drug solution with 1 N HCl and heat at 60°C for 2.5 hours.
-
Alkaline Degradation: Treat the drug solution with 0.05 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 0.3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose a solid sample or solution of the drug to 60°C for 1 hour.
-
Photolytic Degradation: Expose the drug solution to light (as per ICH Q1B guidelines).[9]
-
Analysis: Analyze the stressed samples against a control (unstressed) sample. The chromatogram should show resolution between the main this compound peak and any degradation products formed.
Mandatory Visualizations
Caption: Simplified signaling pathway of Eltrombopag.
Caption: Workflow for Eltrombopag impurity analysis.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. asianpubs.org [asianpubs.org]
- 2. QBD-driven HPLC method of this compound: Degradation pathway proposal, structure elucidation, and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. EP3409272A1 - Pharmaceutical composition comprising this compound, reducing sugar, and polymeric binder - Google Patents [patents.google.com]
- 11. Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 12. US11161821B2 - Process for the preparation of this compound and its intermediates - Google Patents [patents.google.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis and Characterization of Potential Impurities of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Eltrombopag Olamine Interference with Laboratory Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Eltrombopag olamine in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with laboratory tests?
This compound is a small-molecule thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia.[1][2] Its inherent reddish-brown color is a primary cause of interference with many common laboratory assays, particularly those that rely on spectrophotometric measurements.[1][3] This interference is due to the drug's ability to cause serum discoloration, which can be pH-dependent.[4][5] High concentrations of Eltrombopag in blood samples can lead to erroneous results.[3]
Q2: Which laboratory tests are most commonly affected by this compound interference?
The most frequently reported interferences are with assays for:
-
Total Bilirubin: Eltrombopag can cause falsely elevated (positive interference) or, in some cases, falsely low/normal (negative interference) total bilirubin readings.[1][4][6] The drug and its metabolites have absorbance spectra that overlap with that of bilirubin and its diazo-bilirubin product.[4]
-
Creatinine: Falsely high or normal creatinine levels (positive interference) have been observed in patients taking Eltrombopag.[1]
-
Other Spectrophotometric Assays: Interference has also been noted for total cholesterol, triglycerides, inorganic phosphate, and high-density lipoprotein cholesterol.[3] Uric acid levels may show a statistically significant negative bias.[7]
Q3: How can I determine if my unexpected laboratory results are due to Eltrombopag interference?
If laboratory results are inconsistent with clinical observations, Eltrombopag interference should be suspected.[1] For instance, a patient may exhibit clinical jaundice, but their bilirubin levels may appear normal or low.[1] A key indicator is the visual inspection of the serum or plasma sample; a reddish-brown or coffee-colored discoloration is characteristic of high Eltrombopag concentrations.[5][8][9]
Q4: Are there specific analytical methods or instruments that are more susceptible to this interference?
Yes, the degree of interference can be method- and analyzer-dependent.[1][4]
-
Bilirubin Assays: Diazo-based methods and some enzymatic assays have shown significant interference.[6][7] The vanadate oxidation assay may be a more reliable alternative for measuring total bilirubin in the presence of Eltrombopag, although some mild bias can still occur at high concentrations.[6][7] High-performance liquid chromatography (HPLC) can accurately quantify bilirubin by separating it from Eltrombopag and its metabolites.[4]
-
Analyzers: Studies have reported interference on platforms such as the Roche Cobas 6000 and the Vitros 5600.[3][6][10]
Troubleshooting Guides
Issue: Discrepant Bilirubin Results
Symptoms:
-
Total bilirubin results are inconsistent with the patient's clinical presentation (e.g., jaundice with normal or low bilirubin).[1]
-
Significant variation in bilirubin measurements is observed when using different analytical methods or analyzers.[4][11]
Possible Cause:
-
Interference from Eltrombopag and its metabolites is affecting the spectrophotometric measurement of bilirubin.[4][11]
Resolution Steps:
-
Visual Inspection: Centrifuge a blood sample and visually inspect the serum or plasma for reddish-brown discoloration.[5][8]
-
Alternative Method: Request re-testing of the sample using an alternative method that is less susceptible to interference.[1]
-
Consult Laboratory: Discuss the potential for drug interference with the clinical laboratory to determine the most appropriate alternative testing strategy.
Issue: Unexpectedly High Creatinine Levels
Symptoms:
-
Elevated creatinine levels suggest renal impairment that is not supported by other clinical findings.[1]
Possible Cause:
-
Positive interference from Eltrombopag is causing a falsely high creatinine measurement.[1]
Resolution Steps:
-
Review Medication: Confirm if the patient is on high-dose Eltrombopag therapy.[1]
-
Alternative Method: Request re-testing using a different creatinine assay method. The laboratory may need to consider methods less prone to colorimetric interference.[1]
-
LC-MS/MS: If available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide a more accurate creatinine measurement in the presence of interfering substances.[12]
Data Presentation
Table 1: Summary of Eltrombopag Interference on Bilirubin Assays
| Analytical Method | Analyzer | Eltrombopag Concentration | Observed Interference | Reference |
| Diazo Method | Not Specified | High Doses | Falsely low/normal or high results | [1] |
| VITROS TBILI and BuBc slides | Vitros 5600 | >100 µg/mL | Falsely elevated total bilirubin (>+0.6 mg/dL) | [6][10] |
| Enzymatic Assay | Not Specified | ≥6.0 mcg/mL | Significant false elevation of total bilirubin | [6] |
| Vanadate Oxidation Assay | Not Specified | 50 mcg/mL | Mild positive bias for total and conjugated bilirubin | [6] |
| Doumas Reference Method | Not Specified | Not Specified | Susceptible to positive interference | [4] |
| Beckman AU | Not Specified | Not Specified | Susceptible to positive interference | [4] |
Table 2: Interference of Eltrombopag with Other Chemistry Analytes on Roche Cobas 6000
| Analyte | Interference Observed (>10% change from baseline) | Clinically Significant Interference |
| Total Cholesterol | Yes | Yes |
| Triglycerides | Yes | No |
| Inorganic Phosphate | Yes | Yes |
| High-Density Lipoprotein Cholesterol | Yes | Yes |
| Data from interference studies performed by spiking Eltrombopag into a serum pool.[3] |
Experimental Protocols
Protocol 1: In Vitro Spike-in Study to Assess Eltrombopag Interference
This protocol is adapted from methodologies described in studies investigating Eltrombopag interference.[3][6]
Objective: To determine the concentration-dependent effect of Eltrombopag on the measurement of various analytes.
Materials:
-
Pooled, drug-free human serum or plasma.
-
This compound analytical standard.
-
Appropriate solvent for Eltrombopag (e.g., DMSO, followed by dilution in serum).
-
Clinical chemistry analyzer (e.g., Roche Cobas, Vitros).
-
Reagents for the analytes of interest (e.g., bilirubin, creatinine, lipids).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Spiking:
-
Analysis:
-
Analyze the spiked samples for the analytes of interest on the clinical chemistry analyzer.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Calculate the mean concentration for each analyte at each Eltrombopag concentration.
-
Determine the percentage change from the baseline (0 µg/mL Eltrombopag) for each analyte.
-
Define a threshold for significant interference (e.g., >10% change from baseline).
-
Visualizations
Signaling Pathway of Eltrombopag
Caption: Eltrombopag binds to the TPO receptor, activating the JAK/STAT pathway to stimulate megakaryopoiesis.[13]
Experimental Workflow for Investigating Interference
Caption: A logical workflow for investigating and confirming suspected this compound interference.
Troubleshooting Logic for Discrepant Results
Caption: A decision-making diagram for troubleshooting unexpected lab results in patients on Eltrombopag.
References
- 1. gov.uk [gov.uk]
- 2. iajps.com [iajps.com]
- 3. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization and resolution of discrepant spectrophotometric bilirubin results in patients on eltrombopag therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of eltrombopag on biochemical assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coffee Colored Serum, Adverse Reaction of Eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coffee Colored Serum, Adverse Reaction of Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of eltrombopag with bilirubin measurements on the Vitros 5600 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eltrombopag Olamine and Romiplostim on Megakaryopoiesis
A Guide for Researchers and Drug Development Professionals
Eltrombopag olamine and romiplostim are two thrombopoietin receptor agonists (TPO-RAs) approved for the treatment of thrombocytopenia. While both drugs aim to increase platelet counts by stimulating megakaryopoiesis, they exhibit distinct mechanisms of action and differential effects on megakaryocyte development. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between eltrombopag and romiplostim lies in their interaction with the thrombopoietin receptor (TPO-R), also known as c-Mpl.
-
Eltrombopag: A small-molecule, non-peptide agonist, eltrombopag binds to the transmembrane domain of the TPO-R.[1][2][3] This unique binding site allows for a non-competitive interaction with endogenous thrombopoietin (TPO).[4][5]
-
Romiplostim: In contrast, romiplostim is a peptibody, a fusion protein composed of an Fc fragment linked to peptide domains.[6][7] It mimics endogenous TPO by binding to the extracellular domain of the TPO-R, directly competing with the natural ligand.[6][8]
These distinct binding mechanisms lead to different conformational changes in the TPO-R, which in turn influences the downstream signaling cascades that govern megakaryocyte proliferation and maturation.[3]
Signaling Pathways: Divergent Routes to Platelet Production
Both eltrombopag and romiplostim activate the canonical Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a crucial signaling cascade for megakaryopoiesis.[1][2][9] However, studies have revealed nuances in their activation of other key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.
Eltrombopag has been shown to promote a balanced activation of both the AKT and ERK1/2 signaling molecules.[10] This balanced signaling is thought to be crucial for driving the complete differentiation and maturation of megakaryocytes, ultimately leading to efficient platelet production.[3][10]
Conversely, some in vitro studies suggest that romiplostim may induce a stronger activation of the AKT pathway relative to the ERK pathway.[3][10] This unbalanced activation is hypothesized to favor the proliferation of immature megakaryocytes rather than their terminal differentiation and proplatelet formation.[10]
References
- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Romiplostim for the Treatment of Immune Thrombocytopenia: Spotlight on Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Eltrombopag Olamine: A Comparative Analysis of Efficacy in a Secondary Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Eltrombopag olamine in a secondary animal model, with a focus on its performance against alternative treatments. The information presented is supported by experimental data to aid in the evaluation of this thrombopoietin receptor agonist for further research and development.
Executive Summary
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] Its efficacy has been evaluated in various preclinical models, demonstrating its potential in treating thrombocytopenia. This guide will delve into the quantitative data from these studies, compare its performance with other agents, and provide detailed experimental protocols and pathway visualizations.
Performance Comparison
The efficacy of Eltrombopag has been assessed in different animal models, including non-human primates and immunodeficient mice with humanized hematopoiesis. These studies provide valuable insights into its in vivo activity.
Efficacy Data in a Non-Human Primate Model
A study in chimpanzees demonstrated a significant increase in platelet counts following oral administration of Eltrombopag.
| Treatment Group | Dosage | Duration | Peak Platelet Increase | Reference |
| Eltrombopag | 10 mg/kg/day | 5 days | Up to 100% | [1][2] |
| Vehicle Control | N/A | 5 days | No significant change | [1][2] |
Efficacy in a Humanized Mouse Model of Thrombocytopenia
In a xenotransplant model using NOD/SCID mice engrafted with human umbilical cord blood CD34+ cells, Eltrombopag promoted the expansion of human hematopoietic cells, including platelets.
| Treatment Group | Dosage | Duration | Increase in Human CD41+ Cells (Megakaryocytes) | Reference |
| Eltrombopag | 50 mg/kg/day | 28 days | 1.8-fold increase | [3] |
| Vehicle Control | N/A | 28 days | Baseline | [3] |
Comparison with Recombinant Human Thrombopoietin (rhTPO) in Chemotherapy-Induced Thrombocytopenia (Human Study)
While not a secondary animal model, a real-world observational study in lymphoma patients with chemotherapy-induced thrombocytopenia provides a valuable comparison between Eltrombopag and rhTPO.
| Parameter | Eltrombopag (50-75 mg/day) | rhTPO (15,000 U/day) | Control (No Treatment) | Reference |
| Mean Platelet Count at Day 10 (x10⁹/L) | 130.73 ± 70.57 | 147.02 ± 68.47 | Not significantly increased | [4] |
| Days for Platelet Recovery to ≥50x10⁹/L | 6.33 ± 2.31 | 5.44 ± 2.57 | 8.32 ± 2.53 | [4] |
| Bleeding Rate | Significantly reduced | Significantly reduced | Baseline | [4] |
| Platelet Transfusion Rate | Significantly reduced | Significantly reduced | Baseline | [4] |
Signaling Pathway and Experimental Workflow
Eltrombopag's Mechanism of Action
Eltrombopag binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl), activating downstream signaling pathways, primarily the JAK/STAT and MAPK pathways, to stimulate megakaryopoiesis.[1]
Caption: Eltrombopag Signaling Pathway.
General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of Eltrombopag in a secondary animal model of thrombocytopenia.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Non-Human Primate (Chimpanzee) Study Protocol
-
Animal Model: Female chimpanzees, approximately 7-8 years of age.[2]
-
Thrombocytopenia Model: This study was conducted in healthy, non-thrombocytopenic animals to assess the primary thrombopoietic effect of Eltrombopag.
-
Treatment Groups:
-
Eltrombopag group (n=3)
-
Vehicle control group (n=2)[2]
-
-
Drug Administration: Eltrombopag was administered at a dose of 10 mg/kg in an aqueous 2% hydroxypropyl methylcellulose with 0.2% sodium lauryl sulfate vehicle. The drug was given via oral gavage at a volume of 1 ml/kg for five consecutive days. The control group received the vehicle alone.[1][2]
-
Data Collection: Platelet counts and reticulated platelet counts were performed prior to, during, and after the treatment period.[2]
-
Endpoint: The primary endpoint was the change in circulating platelet levels.
Humanized NOD/SCID Mouse Xenotransplant Model Protocol
-
Animal Model: 9-10 week old NOD/SCID mice.[3]
-
Model Induction: Mice were sublethally irradiated with 3.5 Gy total body irradiation to partially ablate the native bone marrow. Subsequently, human umbilical cord blood-derived CD34+ cells were transplanted into the mice to create a humanized hematopoietic system.[3]
-
Treatment Groups:
-
Eltrombopag group
-
Vehicle control group
-
-
Drug Administration: Eltrombopag was administered daily via oral gavage at a dose of 50 mg/kg for 28 days.[3]
-
Data Collection: Bone marrow and peripheral blood were collected at various time points. Human cell engraftment and differentiation were assessed using flow cytometry for human-specific markers such as CD45 (pan-leukocyte), CD34 (hematopoietic stem/progenitor cells), and CD41 (megakaryocytes/platelets).[3]
-
Endpoint: The primary endpoints included the percentage of human CD45+, CD34+, and CD41+ cells in the bone marrow and the levels of human platelets in the peripheral blood.
Conclusion
The available preclinical data from non-human primate and humanized mouse models validate the efficacy of this compound in stimulating human thrombopoiesis in vivo. The chimpanzee model demonstrates a direct and potent effect on increasing platelet counts, while the humanized mouse model confirms its activity on human hematopoietic stem and progenitor cells, leading to an increase in megakaryocyte lineage cells. When compared to rhTPO in a clinical setting for chemotherapy-induced thrombocytopenia, Eltrombopag shows comparable efficacy in restoring platelet levels. These findings, supported by the well-defined signaling pathway, provide a strong basis for the continued investigation and development of Eltrombopag for various thrombocytopenic conditions. Further head-to-head comparative studies in secondary animal models with other TPO-RAs would be beneficial to further delineate its relative efficacy.
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Real-World Observation of Eltrombopag and Recombinant Human Thrombopoietin (rhTPO) in Lymphoma Patients With Chemotherapy Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eltrombopag Olamine's Cross-Reactivity with Non-Human TPO Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Eltrombopag olamine, a small-molecule thrombopoietin (TPO) receptor agonist, with TPO receptors from various non-human species commonly used in preclinical research. The information presented is supported by experimental data to aid in the design and interpretation of preclinical studies.
Executive Summary
This compound exhibits a high degree of species specificity, demonstrating potent agonistic activity on human and chimpanzee thrombopoietin receptors (TPO-R, also known as c-Mpl), while being largely inactive on the TPO receptors of other species, including mice, rats, and cynomolgus monkeys.[1][2][3][4][5] This specificity is primarily attributed to a single amino acid difference in the transmembrane domain of the TPO receptor.[3][6][7] Consequently, preclinical in vivo efficacy and pharmacology studies of Eltrombopag have been primarily limited to chimpanzees.[1][2][4][7]
Cross-Reactivity Data
The following table summarizes the quantitative data on the activity of this compound across different species' TPO receptors.
| Species | TPO Receptor | Assay Type | Key Parameter | Result | Citation |
| Human | Wild-Type | STAT-activated Luciferase Reporter (in murine BaF3 cells) | EC50 | 0.27 µM | [1][7][8] |
| Human | Wild-Type | Cell Proliferation (BaF3/hTpoR) | EC50 | 0.03 µM | [2] |
| Human | Wild-Type | Megakaryocyte Differentiation (CD34+ cells) | EC50 | 0.1 µM | [7] |
| Chimpanzee | Wild-Type | STAT Activation (Platelets) | Activity | Active | [1][2][4] |
| Murine | Wild-Type | STAT Activation (Platelets) | Activity at 30 µM | No Activity | [7] |
| Murine | Wild-Type | Cell Proliferation (Parental BaF3 cells) | Activity | No Activity | [7] |
| Rat | Wild-Type | STAT Activation (Platelets) | Activity at 30 µM | No Activity | [7] |
| Cynomolgus Monkey | Wild-Type | STAT Activation (Platelets) | Activity at 30 µM | No Activity | [7] |
| Cynomolgus Monkey | Leucine to Histidine Mutant at position 499 | STAT Activation | Activity | Responsive to Eltrombopag | [6] |
Mechanism of Species Specificity
The species-specific activity of Eltrombopag is primarily determined by the amino acid residue at position 499 within the transmembrane domain of the TPO receptor.[3][6][7] Human and chimpanzee TPO receptors possess a histidine residue at this position, which is crucial for the binding and agonistic activity of Eltrombopag.[1][3] In contrast, most other mammalian species, including mice, rats, and cynomolgus monkeys, have a leucine at this position, which prevents effective interaction with Eltrombopag.[6][7] This has been experimentally confirmed by studies showing that mutating the leucine at position 499 to a histidine in the cynomolgus monkey TPO receptor renders it sensitive to Eltrombopag.[6]
Signaling Pathways
Upon binding to a responsive TPO receptor (human or chimpanzee), Eltrombopag activates downstream signaling pathways that are crucial for megakaryopoiesis and platelet production. The primary signaling cascades initiated are:
-
JAK-STAT Pathway: Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT), particularly STAT3 and STAT5.[1][9][10][11][12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also stimulated.[8][9][10][12][13]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is another key pathway activated by TPO receptor agonism.[8][9][10][11]
These pathways collectively promote the proliferation and differentiation of megakaryocyte progenitors and the subsequent increase in platelet counts.
Experimental Protocols
Cell-Based Proliferation Assay
This protocol describes a general method for assessing the effect of Eltrombopag on the proliferation of a TPO-dependent cell line.
Objective: To determine the half-maximal effective concentration (EC50) of Eltrombopag in stimulating the proliferation of BaF3 cells stably transfected with the human TPO receptor (BaF3/hTpoR).
Materials:
-
BaF3/hTpoR cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human TPO (rhTPO) as a positive control
-
96-well microplates
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture BaF3/hTpoR cells in RPMI 1640 with 10% FBS.
-
Wash the cells to remove any residual growth factors and resuspend in a cytokine-free medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well.
-
Prepare serial dilutions of this compound and rhTPO in a cytokine-free medium.
-
Add the diluted compounds to the respective wells. Include a negative control (medium only) and a positive control (saturating concentration of rhTPO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 values by plotting the dose-response curves.
References
- 1. His499 Regulates Dimerization and Prevents Oncogenic Activation by Asparagine Mutations of the Human Thrombopoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPO signaling pathway [pfocr.wikipathways.org]
- 9. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 11. Effects of eltrombopag on platelet count and platelet activation in Wiskott-Aldrich syndrome/X-linked thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Eltrombopag olamine and eltrombopag in preclinical models
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Eltrombopag Olamine and its active moiety, Eltrombopag free acid, within the context of preclinical research. This compound is the orally bioavailable bis-monoethanolamine salt of Eltrombopag. In pharmaceutical formulations, the olamine salt is the stable form used, which then dissociates to the active Eltrombopag free acid. Consequently, direct head-to-head preclinical studies comparing the two are not prevalent in published literature, as the olamine salt is the vehicle for delivering the active compound in in vivo settings. This guide will, therefore, present the preclinical data associated with Eltrombopag, which has been predominantly generated using the this compound salt, and will delineate the physicochemical properties of both forms.
Physicochemical Properties
This compound was developed to improve the solubility and bioavailability of the Eltrombopag free acid. The free acid is known to exist in more than 20 different crystalline forms, including various hydrates and solvates. The olamine salt, on the other hand, is a stable crystalline solid.
| Property | This compound | Eltrombopag (Free Acid) |
| Molecular Formula | C29H36N6O6 | C25H22N4O4 |
| Molecular Weight | 564.6 g/mol | 442.5 g/mol |
| Appearance | Deep red to brown crystalline powder | Crystalline solid with multiple polymorphic forms |
| Solubility | Sparingly soluble in water, insoluble in aqueous buffers across a physiological pH range. | Practically insoluble in aqueous solutions. |
| Formulation | The stable salt form used in oral tablets. | An intermediate species in the manufacturing process. |
Mechanism of Action
Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist. It selectively binds to the transmembrane domain of the human TPO receptor (c-Mpl), initiating a signaling cascade that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production. This mechanism is distinct from endogenous TPO, which binds to the extracellular domain of the receptor. The activation of the TPO receptor by Eltrombopag triggers downstream signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.
Preclinical Efficacy and Pharmacodynamics
Due to the species-specificity of Eltrombopag for the human and chimpanzee TPO receptors, preclinical efficacy studies in common laboratory animals like mice and rats are not feasible. Therefore, in vivo data is primarily from studies in chimpanzees.
In Vitro Activity
| Assay | Cell Line/System | Endpoint | Result (EC50) |
| TPO Receptor Activation | STAT-based interferon regulatory factor-1 promoter assay | Reporter gene expression | 0.1-0.27 µM |
| Megakaryocyte Proliferation | TPO-dependent human megakaryocytic leukemia cell line | Cell proliferation | 0.03 µM |
| Megakaryocyte Differentiation | Human CD34+ progenitor cells | Differentiation into megakaryocytes | Effective at inducing differentiation |
In Vivo Activity (Chimpanzee Model)
| Dose | Dosing Regimen | Observation |
| ≥5 mg/kg | 5 daily oral doses | 1.3 to 2.4-fold increase in platelet counts approximately 1 week after the start of dosing. |
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted using this compound. The following table summarizes key pharmacokinetic parameters.
| Species | Route | Tmax | Half-life (t1/2) | Protein Binding | Major Elimination Route |
| Rat | Oral | 4-8 hours | Not specified | >99% | Hepatic |
| Dog | Oral | Not specified | Not specified | >99% | Hepatic |
| Monkey | Oral | Not specified | Not specified | >99% | Hepatic |
| Human (for reference) | Oral | 2-6 hours | 21-32 hours | >99% | Hepatic |
Experimental Protocols
In Vitro TPO Receptor Activation Assay
Objective: To determine the potency of Eltrombopag in activating the human TPO receptor.
Methodology:
-
A human cell line is stably transfected with a construct containing the human TPO receptor and a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.
-
Cells are plated in 96-well plates and incubated with increasing concentrations of Eltrombopag.
-
Following an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity is measured using a luminometer.
-
The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Rats
Objective: To characterize the pharmacokinetic profile of Eltrombopag following oral administration.
Methodology:
-
Male Sprague-Dawley rats are fasted overnight prior to dosing.
-
A single oral dose of this compound (formulated in a suitable vehicle) is administered by gavage.
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of Eltrombopag are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Conclusion
This compound is the stable, orally administered salt form of the active Eltrombopag free acid. Preclinical studies are conducted using the olamine salt, which delivers the active moiety to the systemic circulation. The available preclinical data demonstrates that Eltrombopag is a potent TPO receptor agonist with a clear dose-dependent effect on platelet production in a relevant non-human primate model. Its mechanism of action via the TPO receptor's transmembrane domain and subsequent activation of the JAK/STAT and MAPK pathways is well-characterized. While a direct preclinical comparison between the olamine salt and the free acid is not a focus of the available literature, the extensive preclinical data package for this compound supports its clinical development and use. Researchers should consider this compound as the relevant entity for preclinical in vivo investigations aiming to model the clinical use of this drug.
Investigating Synergistic Effects of Eltrombopag Olamine with Other Hematopoietic Growth Factors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eltrombopag olamine's performance when used in combination with other hematopoietic growth factors (HGFs). It summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and workflows to support further research and development in hematology.
Introduction
This compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R, or c-Mpl) agonist.[1][2] Unlike endogenous thrombopoietin (TPO) which binds to the extracellular domain of the receptor, Eltrombopag interacts with the transmembrane domain.[3] This interaction activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and also the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, to stimulate the proliferation and differentiation of megakaryocytes and their progenitors.[1][4]
Given that the TPO receptor is also expressed on hematopoietic stem cells (HSCs), there is a strong rationale for investigating Eltrombopag's potential synergistic effects with other HGFs that regulate different stages of hematopoiesis.[5][6] Combining agents that target distinct but convergent pathways could lead to more robust and efficient hematopoietic reconstitution. This guide examines the existing evidence for such synergies.
Signaling Pathways: A Convergent Mechanism
The synergistic potential of Eltrombopag with other HGFs, such as Stem Cell Factor (SCF) and Granulocyte-Colony Stimulating Factor (G-CSF), lies in their activation of shared intracellular signaling pathways. While each growth factor binds to its specific receptor, they often converge on the same downstream effector molecules—namely the JAK/STAT, PI3K/Akt, and Ras/Raf/MEK/ERK (MAPK) pathways.[7][8][9] This convergence can lead to an amplified signal, resulting in enhanced cell survival, proliferation, and differentiation. The diagram below illustrates how these pathways intersect, providing a molecular basis for the observed synergistic effects.
Caption: Convergent signaling pathways of Eltrombopag, SCF, and G-CSF.
Data Presentation: Quantitative Comparison
Experimental data from both in vitro and clinical studies support the synergistic activity of Eltrombopag when combined with other hematopoietic agents.
Table 1: In Vitro Synergistic Effects of Eltrombopag on Hematopoietic Progenitor Expansion
This table summarizes data on the expansion of human umbilical cord blood (UCB) CD34+ cells cultured for 7 days. The combination of Eltrombopag with Stem Cell Factor (SCF) and FMS-like tyrosine kinase 3 ligand (Flt3L) was compared to a control group with TPO.
| Cell Population | Culture Condition | Fold Expansion (Mean ± SD) | Source |
| CD34+CD38- HSCs/HPCs | TPO + SCF + Flt3L | ~15 | [10] |
| Eltrombopag + SCF + Flt3L | ~25 | [10] | |
| Total CD34+ Cells | TPO + SCF + Flt3L | ~30 | [10] |
| Eltrombopag + SCF + Flt3L | ~40 | [10] |
HSCs/HPCs: Hematopoietic Stem Cells/Hematopoietic Progenitor Cells
The data indicates that Eltrombopag, in combination with early-acting cytokines, is more effective than TPO at expanding primitive hematopoietic stem and progenitor cell populations in vitro.[10]
Table 2: Clinical Evidence of Synergistic Effects of Eltrombopag Combinations
This table presents key outcomes from clinical trials where Eltrombopag was added to standard hematopoietic stimulation or recovery protocols.
| Condition / Treatment | Combination Regimen | Key Outcome Metric | Eltrombopag + Standard Care | Standard Care Alone | Source |
| Severe Aplastic Anemia | Eltrombopag + Immunosuppressive Therapy (IST) | Overall Response Rate (6 months) | 68% | 41% | [11] |
| Eltrombopag + IST | Complete Response Rate (3 months) | 22% | 10% | [11] | |
| Eltrombopag + IST (upfront) | Complete Response Rate (historical) | ~60% | ~12% | [12] | |
| Stem Cell Mobilization | Eltrombopag + Chemo + G-CSF | Successful Mobilization (Day 1)¹ | 92.3% | N/A (vs. historical) | [5][13] |
| Eltrombopag + Chemo + G-CSF | Median CD34+ cells collected (x10⁶/kg) | 9.34 | N/A (vs. historical) | [5][13] |
¹Successful mobilization defined as obtaining >2.0 x 10⁶/kg CD34+ cells on the first day of apheresis.
These clinical findings demonstrate that adding Eltrombopag to standard regimens significantly improves hematologic response rates in severe aplastic anemia and enhances the efficiency of hematopoietic stem cell mobilization.[5][11][13]
Experimental Protocols: Assessing Synergy
A robust method for quantifying hematopoietic stem and progenitor cell activity and assessing synergy in vitro is the Colony-Forming Unit (CFU) assay.
Protocol: Synergistic Colony-Forming Unit (CFU) Assay
This protocol outlines a method to test the synergistic effects of Eltrombopag and another HGF (e.g., G-CSF or SCF) on hematopoietic progenitor cells.
1. Cell Preparation:
-
Isolate mononuclear cells (MNCs) from bone marrow, mobilized peripheral blood, or umbilical cord blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Enrich for CD34+ hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for higher purity.
-
Wash cells in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
2. Culture Setup:
-
Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS at 10 times the final desired plating concentration.
-
Prepare four experimental cytokine cocktails in a semi-solid methylcellulose medium (e.g., MethoCult™):
-
Add the 10X cell suspension to the methylcellulose medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3.0 mL of medium). Vortex vigorously to ensure a homogenous mixture.
-
Let the mixture stand for 5-10 minutes to allow air bubbles to dissipate.
3. Plating and Incubation:
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes. Plate each condition in triplicate to ensure statistical validity.
-
Gently rotate the dishes to spread the medium evenly.
-
Place the culture dishes inside a larger 100 mm dish containing an open 35 mm dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.
4. Colony Identification and Counting:
-
After the incubation period, identify and count hematopoietic colonies using an inverted microscope.
-
Colonies are classified based on their morphology:
- BFU-E: Burst-Forming Unit-Erythroid (large, reddish, multi-focal colonies).
- CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage (compact, dense colonies of colorless cells).
- CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (large, multi-lineage colonies, often with a reddish hue and varied cell morphology).
-
Calculate the total number of colonies per dish for each condition.
5. Data Analysis:
-
Average the colony counts from the triplicate dishes for each condition.
-
Compare the number and type of colonies in the "Combination" group to the "Eltrombopag Alone" and "HGF Alone" groups. Synergy is indicated if the number of colonies in the combination culture is significantly greater than the sum of the colonies in the single-agent cultures.
Caption: Experimental workflow for a Colony-Forming Unit (CFU) synergy assay.
Conclusion
The available evidence strongly suggests that this compound can act synergistically with other hematopoietic growth factors and stimulating agents. Preclinical data demonstrates enhanced expansion of primitive hematopoietic progenitors when combined with early-acting cytokines like SCF.[10] Furthermore, clinical trials in severe aplastic anemia and for stem cell mobilization have shown significantly improved outcomes when Eltrombopag is added to standard protocols, confirming its synergistic potential in a clinical setting.[5][11][13] The convergence of Eltrombopag and other HGFs on common intracellular signaling pathways provides a clear molecular basis for these effects. Further investigation into optimal combination strategies holds significant promise for improving treatments for a range of hematological disorders characterized by bone marrow failure or the need for enhanced hematopoietic recovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Eltrombopag can promote platelet implantation after allogeneic hematopoietic stem cell transplantation as safely and similarly to thrombopoietin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Eltrombopag Olamine vs. Romiplostim: A Comparative Guide to Differential AKT and ERK Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling mechanisms of two prominent thrombopoietin receptor agonists (TPO-RAs), eltrombopag olamine and romiplostim. While both drugs are utilized to increase platelet counts by stimulating the thrombopoietin receptor (c-Mpl), their distinct molecular structures and binding sites lead to differential activation of downstream intracellular signaling pathways, particularly the PI3K/AKT and MEK/ERK pathways.[1][2][3] Understanding these differences is crucial for research into megakaryopoiesis, drug development, and the nuanced clinical application of these agents.
Differential Binding and Mechanism of Action
Eltrombopag and romiplostim interact with the c-Mpl receptor at different locations, which is the primary reason for their varied downstream effects.[1][4]
-
Romiplostim: A large peptibody molecule, romiplostim is an Fc-peptide fusion protein that binds to the extracellular domain of the c-Mpl receptor, competing with endogenous thrombopoietin (TPO).[1][2][4][5] Its structure includes an IgG1 Fc carrier domain which extends its half-life.[6][7]
-
This compound: A small, non-peptide molecule, eltrombopag binds to the transmembrane domain of the c-Mpl receptor, specifically at a site distant from the TPO binding site.[1][2][8][9] This allosteric activation allows it to act additively with endogenous TPO.[10]
This fundamental difference in binding initiates distinct conformational changes in the receptor, leading to varied activation patterns of intracellular signaling cascades.[1]
Comparative Activation of AKT and ERK Pathways
Experimental data reveals a significant divergence in how eltrombopag and romiplostim modulate the AKT and ERK signaling pathways.
-
Eltrombopag has been shown to induce a balanced and sustained phosphorylation of both AKT and ERK1/2.[11][12] This concurrent activation is believed to be crucial for promoting the proper differentiation and maturation of megakaryocytes, leading to effective platelet production.[11] Some studies indicate that eltrombopag activates AKT and ERK to a greater extent than even endogenous TPO.[11][12]
-
Romiplostim , in contrast, tends to stimulate a stronger phosphorylation of AKT while having a milder effect on the ERK pathway.[11][12] This unbalanced, AKT-dominant signaling is associated more with the proliferation of immature megakaryocytes rather than their final maturation and platelet release.[11]
References
- 1. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 6. A Review on Romiplostim Mechanism of Action and the Expressive Approach in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eltrombopag Olamine: A Guide for Laboratory Professionals
Eltrombopag olamine, a thrombopoietin receptor agonist, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As a potent pharmaceutical compound, its disposal is governed by regulations for hazardous and cytotoxic waste. This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research or drug development setting.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. All disposal activities must comply with local, state, and federal regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and approved waste management vendors.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, impermeable gown.[3]
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the drug being handled (e.g., powder) and the specific laboratory protocols.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from regular laboratory trash. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).[3]
-
Spill cleanup materials.
-
2. Waste Containers:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[4][5]
-
For sharps such as needles or contaminated glass, use a designated cytotoxic sharps container.[3][4]
-
Containers should have a purple lid or be otherwise marked as containing cytotoxic waste, in accordance with institutional and regulatory standards.[4]
3. Handling and Packaging:
-
For solid waste, carefully place all contaminated items into the designated hazardous waste container.
-
For liquid waste, it should not be poured down the drain.[2][6][7][8] Collect it in a sealed, compatible hazardous waste container.
-
Ensure containers are securely closed to prevent leakage.
-
Contaminated packaging should be disposed of in the same manner as the product itself.[2][9]
4. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Don Appropriate PPE: As listed above.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.[1][2]
-
Clean the Area:
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
5. Final Disposal:
-
Excess and expired this compound should be disposed of through a licensed hazardous material disposal company.[9]
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method for this type of pharmaceutical waste.[9]
-
Ensure all hazardous waste is accompanied by the proper documentation, such as a hazardous waste consignment note, as required by regulations.[4]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Preparation | Don appropriate Personal Protective Equipment (PPE). | Includes double gloves, impermeable gown, and eye protection. |
| 2. Segregation | Separate all this compound-contaminated waste from other waste streams. | This includes unused product, contaminated labware, and PPE. |
| 3. Containment | Place waste in designated, leak-proof, and clearly labeled hazardous waste containers. | Use specific cytotoxic sharps containers for any contaminated sharps.[3][4] |
| 4. Spill Cleanup | In case of a spill, contain, clean, and decontaminate the area. | Dispose of all cleanup materials as hazardous waste. |
| 5. Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste management vendor. | Adhere to all local, state, and federal regulations.[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. msdsdigital.com [msdsdigital.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Eltrombopag olamine
This guide provides crucial safety and logistical information for laboratory professionals handling Eltrombopag olamine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Quantitative Exposure Limits
The following table summarizes the available occupational exposure limit for this compound. It is important to note that information regarding exposure limits can vary, and it is best practice to handle the compound with care, assuming high potency.
| Parameter | Value | Source |
| GSK Occupational Exposure Limit (8-hr TWA) | 100 mcg/m³ | [1][2] |
| Other Sources | No exposure limits established | [3][4][5] |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound[3][4][6][7][8]:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.
-
Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator (e.g., NIOSH-approved P95 or equivalent) should be used.[8] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[3][4][6][9]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3][9]
-
The recommended storage temperature for long-term stability is typically -20°C.[3][9]
2. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[1][3][4][9]
-
All handling of the solid compound should be performed in a designated area with adequate exhaust ventilation, such as a chemical fume hood.[3][4][6][9]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][7]
3. Accidental Release Measures:
In the event of a spill, follow these procedures immediately:
-
Wear full personal protective equipment as described above.[3][4]
-
For liquid spills, absorb with an inert, finely-powdered material such as diatomite or universal binders.[3][4] For solid spills, carefully sweep or scoop up the material to avoid creating dust, and place it in a suitable, closed container for disposal.[8][9]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3][4]
-
Prevent the spilled material from entering drains or waterways.[3][4][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Collect waste material in a clearly labeled, sealed container.
-
Do not dispose of the material down the drain or into the environment.[1][3][10]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures Workflow
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. camberpharma.com [camberpharma.com]
- 8. capotchem.cn [capotchem.cn]
- 9. biocrick.com [biocrick.com]
- 10. msdsdigital.com [msdsdigital.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
